The therapeutic effect of nedocromil sodium is achieved through its regulatory action on multiple inflammatory cells involved in the allergic and inflammatory response. The table below summarizes its key effects on different cell types.
| Cell Type | Primary Action of this compound Sodium | Key Mediators/Effects Inhibited |
|---|---|---|
| Mast Cells [1] [2] [3] | Stabilizes cell membrane, preventing degranulation | Histamine, Tryptase, Leukotrienes (LTC4), Prostaglandins |
| Eosinophils [1] [3] | Inhibits activation and chemotaxis | Leukotriene C4 (LTC4) release |
| Neutrophils [1] [3] | Inhibits chemotaxis | Migration to inflammation sites |
| Macrophages [1] [3] | Inhibits activation (e.g., by IgE) | Inflammatory cytokine release |
| Epithelial Cells [1] | Inhibits mediator release | Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) |
| Platelets [3] | Reduces cytotoxicity | - |
These cellular actions culminate in a broad anti-inflammatory effect, which can be visualized as the following pathway:
This compound sodium inhibits multiple inflammatory cells and mediator release to prevent bronchoconstriction.
The understanding of this compound sodium's mechanism is derived from specific experimental models. Key methodologies are outlined below for research replication and validation.
| Experimental Goal | Model/Protocol | Key Measurement |
|---|---|---|
| Inhibit Mast Cell Mediator Release [1] | Bronchoalveolar lavage (BAL)-derived mast cells from healthy & asthmatic volunteers; challenged with allergens. | Reduction in histamine and leukotriene C4 release. |
| Inhibit Inflammatory Cell Chemotaxis [1] [3] | In vitro assays measuring movement of eosinophils/neutrophils toward chemical stimuli (e.g., chemotactic factors). | Reduction in the number of migrated cells. |
| Block Allergen-Induced Bronchoconstriction (Early & Late Phase) [1] [4] | Allergen challenge in sensitized subjects (e.g., house dust mite, ragweed); drug administered prior to challenge. | Airway response measured by FEV1; reduction in early (0-2h) and late (4-10h) asthmatic reaction. |
| Reduce Airway Hyperresponsiveness (AHR) [1] | Patients given this compound sodium for weeks; challenged with methacholine or histamine. | Increase in the provocative dose of agonist required to cause a 20% drop in FEV1 (PD20). |
| Block Exercise-Induced Asthma (EIA) [1] | Patients undergo exercise challenge (e.g., treadmill) after drug inhalation. | Post-exercise percentage fall in FEV1. |
The cellular and experimental actions of this compound sodium directly translate to its clinical pharmacokinetics and therapeutic application.
The information on this compound sodium is primarily based on foundational research, with much of the core mechanistic work established in the 1990s and early 2000s [1] [3]. While newer research may explore its potential in other areas, the fundamental mechanism of action is well-documented in the cited literature.
The table below summarizes the fundamental technical data for Nedocromil.
| Property | Description |
|---|---|
| Chemical Name | 9-ethyl-4,6-dioxo-10-propyl-6,9-dihydro-4H-pyrano[3,2-g]quinoline-2,8-dicarboxylic acid [1] |
| Molecular Formula | C₁₉H₁₇NO₇ [1] |
| Molecular Weight | 371.34 g/mol [1] |
| CAS Number | 69049-73-6 [1] |
| Modality | Small Molecule [1] |
| Protein Binding | ~89% [1] |
| Metabolism | Not metabolized [1] |
| Route of Elimination | Excreted unchanged in urine (~70%) and feces (~30%) [1] |
| Half-life | ~3.3 hours [1] |
This compound's primary mechanism involves inhibiting the activation and mediator release from various inflammatory cells, including mast cells, eosinophils, neutrophils, and macrophages [1]. It is classified as a mast cell stabilizer and prevents the release of pre-formed and newly synthesized mediators [2].
This compound simultaneously inhibits the release and action of multiple key inflammatory mediators. The table below shows its inhibitory activity (IC₃₀) against specific mediators in mast cells.
| Mediator | Function | Inhibitory Activity (IC₃₀) |
|---|---|---|
| Histamine | Causes vasodilation, increased vascular permeability, and itching [3]. | 2.1 μM [3] |
| Leukotriene C4 (LTC4) | Potent bronchoconstrictor; increases vascular permeability and mucus secretion [1] [3]. | 2.3 μM [3] |
| Prostaglandin D2 (PGD2) | Causes bronchoconstriction and attracts inflammatory cells [1] [3]. | 1.9 μM [3] |
Beyond mast cell stabilization, this compound modulates sensory nerve function. It inhibits the activation of sensory neurons and the subsequent axon reflex, which is responsible for neurogenic inflammation and symptoms like itch and flare (redness) [1] [4]. This is achieved by partly inhibiting the release of sensory neuropeptides like substance P and neurokinin A [1].
The following diagram illustrates this compound's multi-faceted mechanism of action at the cellular and neural levels.
This compound inhibits mast cell degranulation and modulates sensory nerve activation to alleviate inflammation and symptoms.
This compound has been developed for inhalation and ophthalmic use.
| Formulation | Brand Name | Indication | Status Note |
|---|---|---|---|
| Pressurized Inhaler | Tilade [1] [2] | Management of asthma [1] [5] [6] | US production ceased in 2008 due to CFC propellant [2]. |
| Ophthalmic Solution | Alocril, Rapitil [1] [2] | Treatment of allergic conjunctivitis [1] [2] | - |
The following methodology details how this compound's effect on sensory nerves was tested in human skin, demonstrating its anti-neurogenic properties [4].
Workflow for assessing this compound's inhibition of histamine-induced sensory responses in human skin [4].
While its classic uses are in asthma and allergy, recent bioinformatics analyses have identified this compound as a potential repurposing candidate for delirium, suggesting its anti-inflammatory and neuro-modulatory properties may be relevant in other neurological conditions [7].
A detailed study on human platelets provides specific quantitative data on the potency of nedocromil sodium, measured by the half-maximal inhibitory concentration (IC50). The following table outlines these findings for various activation parameters.
| Parameter of Platelet Activation | Inducing Agent | Reported IC50 (mol/L) | Maximum Inhibition |
|---|---|---|---|
| Shape Change [1] | PAF | 3 x 10⁻⁹ | 78% |
| Shape Change [1] | Thrombin | 2 x 10⁻⁸ | 80% |
| Aggregation [1] | PAF | 2 x 10⁻⁹ | 85% |
| Thromboxane B2 Release [1] | PAF | 5 x 10⁻⁹ | 82% |
| Inositol 1,4,5-triphosphate Formation [1] | PAF | 3 x 10⁻⁷ | Not Specified |
| Intracellular Free Calcium Increase [1] | PAF | 4 x 10⁻⁷ | Not Specified |
Research indicates that this compound's diverse effects may stem from a fundamental action on chloride (Cl⁻) ion channels [2].
The diagram below illustrates this proposed unifying mechanism of action.
The quantitative data on platelet inhibition was obtained through a series of standardized in vitro assays. The methodology provides a template for investigating this compound's effects on other cell types.
Key Experimental Parameters from Platelet Study [1]:
| Parameter | Intravenous Administration | Single Dose Inhalation (Healthy Adults) | Multiple Dose Inhalation (Healthy Adults) | Multiple Dose Inhalation (Asthmatic Patients) |
|---|---|---|---|---|
| Absolute Bioavailability | 100% (reference) | Approx. 8% [1] | Approx. 17% [1] | Not specified |
| Protein Binding | ~89% (across a concentration range of 0.5 to 50 µg/mL) [2] [1] | |||
| Elimination Half-life | Very rapid (β = 0.013 ± 0.002 min⁻¹) [3] [4] | ~3.3 hours [1] | Similar to single dose (no accumulation) [1] | ~1.5 hours [1] |
| Route of Elimination | Excreted unchanged in urine (~70%) and feces (~30%) [2] [1] | |||
| Urinary Excretion | ~81% of dose [3] [4] | ~3.4% of administered dose (within 12 hours) [1] | ~5% of administered dose (representing 12% of total drug absorbed) [1] | ~5% of administered dose [1] |
The pharmacokinetic data for nedocromil sodium were established through several clinical study designs.
This compound's primary mechanism involves inhibiting the activation and mediator release from various inflammatory cells like mast cells, eosinophils, and neutrophils. It also modulates neuronal signaling in the airways.
This compound's multi-target inhibition of inflammatory and neuronal pathways.
The unique pharmacokinetic profile of this compound sodium has several direct implications for its clinical use and research.
Nedocromil sodium is a pyranoquinolone derivative approved for treating conditions like allergic conjunctivitis and asthma [1]. It functions as a mast cell stabilizer and exhibits broad anti-inflammatory properties by inhibiting the activation and mediator release from various inflammatory cells, including eosinophils, neutrophils, macrophages, and mast cells [1] [2]. Its primary mechanism involves modulation of intracellular signaling pathways to prevent the release of histamine, leukotrienes, and prostaglandins [1].
This compound sodium employs several interconnected mechanisms to exert its anti-inflammatory effects:
The diagram below illustrates the key cellular mechanisms and signaling pathways affected by this compound sodium.
Substantial research supports this compound sodium's efficacy in allergic and inflammatory conditions.
| Condition / Model | Key Findings | Reference |
|---|---|---|
| Seasonal Allergic Conjunctivitis | Significant improvement in summary symptom score, itch, redness, conjunctival injection, and edema vs. placebo. | [7] |
| Asthma / Chronic Reversible Obstructive Airway Disease | More effective than cromolyn sodium; considered an early anti-inflammatory therapy. | [8] |
| Non-Allergic COPD | No effect on airway responsiveness or lung function; reduced exacerbations and dropouts. | [9] |
| Histamine-Induced Itch & Flare (Human Skin) | ~74% reduction in itch; ~65% reduction in flare area; modulated sensory nerve function. | [4] |
| Receptor-Mediated Platelet Activation | Inhibited PAF-induced shape change (IC₅₀: 3x10⁻⁹ M), aggregation (IC₅₀: 2x10⁻⁹ M), and TXB₂ release. | [6] |
| Eicosanoid Inhibition in U937 Cells | Synergized with glucocorticoids to enhance Annexin-A1 release and inhibit thromboxane B₂ generation. | [5] |
Detailed methodologies from key studies provide guidance for experimental design.
This method assesses the effect of this compound on platelet-activating factor (PAF)-induced activation [6].
The workflow for this protocol is summarized below.
This model tests this compound's effect on sensory nerve function [4].
While this compound sodium is an established drug, several research avenues remain relevant:
Nedocromil sodium is a pyranoquinoline derivative that functions as a non-steroidal anti-inflammatory agent. Its primary mechanism involves inhibiting the activation and mediator release from various inflammatory cells key to the asthmatic response [1] [2] [3].
The table below summarizes its pharmacodynamic and pharmacokinetic profile:
| Property | Description |
|---|---|
| Mechanism of Action | Stabilizes mast cells, eosinophils, neutrophils, and macrophages; inhibits release of histamine, leukotrienes (C4), and prostaglandin D2; modulates sensory nerve function and axon reflexes to inhibit release of neuropeptides [1] [4] [2]. |
| Primary Molecular Targets | Cysteinyl leukotriene receptor 1 & 2 (antagonist), fMet-Leu-Phe receptor (antagonist) [1]. |
| Pharmacokinetics (Absorption) | Low systemic absorption (7-9% of inhaled dose); only 2-3% absorbed from GI tract [1] [2]. |
| Pharmacokinetics (Metabolism & Elimination) | Not metabolized; excreted unchanged in urine (~70%) and feces (~30%) [1]. |
| Protein Binding & Half-life | Approximately 89% protein bound; plasma half-life of ~3.3 hours [1]. |
| Common Adverse Effects | Unpleasant taste, headache, throat irritation, nausea, cough [5] [2] [6]. |
The following diagram illustrates the multi-targeted mechanism of action of this compound, showing its effects on inflammatory cells and sensory nerves.
This compound's multi-faceted mechanism of action on inflammatory cells and nerves.
Clinical studies have established the efficacy and safety profile of this compound, particularly in asthma and allergic conjunctivitis.
| Aspect | Clinical Findings |
|---|---|
| Asthma in Children (Cochrane Review) | 15 trials (N=1,422); some short-term benefit in lung function & symptoms; one large long-term study showed no significant benefit for symptom-free days in mild asthma; good safety profile, primary side effect is unpleasant taste [5]. |
| Adult Asthma (vs. Placebo) | Significant improvements in asthma symptom scores and pulmonary function; permitted 20-70% reduction in concomitant bronchodilator use; moderate steroid-sparing effect in patients on inhaled corticosteroids [7] [3]. |
| Allergic Conjunctivitis | 2% ophthalmic solution effective for ocular pruritus and irritation; provides relief in ~80% of patients; more potent than sodium cromoglycate and can be administered twice daily [2] [6]. |
| Comparative Efficacy (vs. Cromolyn) | Generally considered clinically similar for asthma treatment; some studies suggest this compound is more potent and has a faster onset of action in allergic eye disease [2] [8] [6]. |
| Inhibition of Itch & Flare | Iontophoresis of 2% this compound reduced histamine-induced itch by ~74% and flare area by ~64% in human skin, indicating a direct effect on sensory nerve function [4]. |
For researchers aiming to replicate or build upon existing work, here are methodologies from pivotal studies.
This study demonstrated this compound's effect on sensory nerves in human skin [4].
This multi-center trial compared this compound with placebo and cromolyn sodium [8].
While this compound has a well-documented and favorable safety profile, its role in clinical practice has diminished. In current asthma management guidelines, inhaled corticosteroids are the first-line anti-inflammatory treatment due to their superior efficacy [5] [6]. This compound is now considered an alternative for mild persistent asthma, especially in cases where corticosteroid side effects are a concern [5].
Future research on drugs like this compound could focus on reformulation for improved delivery or exploring their mechanisms in other neurogenic inflammatory conditions. For scientists, the compound remains a valuable tool for studying mast cell biology and sensory nerve modulation.
Recent studies have explored the role of mast cells in the tumor immune microenvironment (TIME). Nedocromil sodium has been identified in preclinical models as a mast cell degranulation stabilizer used to investigate the function of tumor-infiltrating mast cells (TIMCs) [1].
The table below summarizes key findings from these studies:
| Tumor Model | Mast Cell Role | This compound Effect | Outcome & Mechanism |
|---|---|---|---|
| Triple-Negative Breast Cancer (TNBC) [1] | Exerts anti-tumor effects by recruiting and activating immune cells; potential synergy with chemoimmunotherapy [1]. | DSCG (disodium cromoglycate, similar to this compound) was used to inhibit mast cell degranulation [1]. | Weakened tumor shrinkage and upregulation of suppressive dendritic cells when combined with anti-PD-L1 and chemotherapy [1]. |
| Pancreatic Ductal Adenocarcinoma (PDAC) [1] | Promotes epithelial-mesenchymal transition (EMT) and creates an immunosuppressive TIME [1]. | Sodium cromoglycate (a related mast cell stabilizer) compromised CXCL10 and augmented the efficacy of anti-PD-L1 therapy [1]. | Sensitized tumors to immunotherapy [1]. |
The following diagram outlines a generalized preclinical workflow for studying this compound's mechanism of action, synthesized from the described research approaches [1]:
This workflow reflects the methodology used in the cited research to dissect mast cell functions [1].
The preclinical use of this compound and similar stabilizers is primarily as tool compounds to investigate mast cell biology in cancer [1]. Findings suggest that the therapeutic potential of targeting mast cells is highly context-dependent, varying by cancer type and specific TIME [1].
This highlights a key consideration for drug development: mast cell function is not universal and therapeutic strategies must be tailored to the cancer type [1]. A phase II clinical trial (NCT05076682) is ongoing to explore the efficacy of sodium cromoglicate (a mast cell stabilizer) in reversing ICB resistance in metastatic TNBC [1].
The key evidence for nedocromil's inhibition of IL-6 comes from a study using highly purified rat peritoneal mast cells [1].
| Aspect | Details |
|---|---|
| Cell Type | Highly purified rat peritoneal mast cells [1] |
| Activation Stimulus | Anti-IgE [1] |
| Effect on IL-6 | Inhibited production (assayed via B9 hybridoma growth factor bioassay) [1] |
| Effect on Histamine | Released (a marker of preformed mediator release) [1] |
| Key Finding | IL-6 inhibition occurred concurrently with histamine release, indicating that IL-6 production is not directly coupled to degranulation in this model [1] |
Other experiments in the same study highlighted this mechanistic disconnect:
In contrast to the mast cell findings, research on human mononuclear phagocytic cells found that this compound did not inhibit IL-6 in this context [2].
| Aspect | Details |
|---|---|
| Cell Types | Human monocytes, THP-1 monocyte leukemia cells, and alveolar macrophages [2] |
| Stimuli Tested | IgE/anti-IgE complexes, allergen, and LPS [2] |
| Effect on IL-6 | No changes in production were observed when this compound was applied [2] |
| Additional Finding | This compound also did not modulate FcϵRII (a low-affinity IgE receptor) expression induced by various cytokines [2] |
This compound does not directly inhibit IL-6. Its effect is likely indirect, through a mechanism involving the anti-inflammatory protein Annexin-A1 (Anx-A1) [3]. The following diagram illustrates this pathway based on studies in human and murine mast cells.
Proposed mechanism for this compound's inhibitory effects on mast cells [3].
This model shows that this compound's action is linked to the release of Anx-A1, which then acts to suppress the release of various inflammatory mediators [3].
The tables below summarize the core methodologies from studies investigating this compound's effects on mast cells and eicosanoid generation [3].
Table 1: Cell Culture and Activation Models
| Cell Type | Source / Culture Method | Activation Methods |
|---|---|---|
| Cord-derived Human Mast Cells (CDMCs) | CD34+ stem cells cultured for 11-18 weeks with SCF, IL-6, and initial IL-3 [3]. | IgE-FcεRI crosslinking: Cells pre-sensitized with IgE overnight, then activated with anti-IgE antibody [3]. |
| Murine Bone Marrow-Derived Mast Cells (BMDMCs) | Bone marrow progenitor cells from wild-type or Anx-A1 null mice cultured for 4-5 weeks with IL-3 and SCF [3]. | 1. IgE-FcεRI crosslinking (using anti-DNP IgE and DNP-BSA). 2. Compound 48/80 (a synthetic polyamine) [3]. |
Table 2: Drug Treatment and Measurement Techniques
| Aspect | Protocol Details |
|---|---|
| Drug Treatment | This compound (typically 10 nM) added to cells 5 minutes prior to activation stimulus [3]. |
| Key Mechanistic Assessments | - Mediator Release: Histamine (HPLC or immunoassay) and PGD2 (enzyme immunoassay) measured in cell-free supernatants at 1 hour [3].
A unifying theory for nedocromil's diverse effects is its capacity to inhibit chloride channels. By modulating chloride flux, the drug can influence the excitability of sensory neurons and prevent the activation of various inflammatory cells in response to stimuli [1].
This mechanism is visualized in the following pathway:
This compound's proposed mechanism of action, centered on chloride channel inhibition, suppresses the sensory nerve pathway that leads to neurogenic inflammation.
Key evidence for this compound's action comes from specific experimental models. The table below outlines core methodologies used to investigate its neuropeptide-inhibiting effects.
| Experimental Model | Protocol / Method | Measured Outcome |
|---|---|---|
| Bradykinin-Induced Plasma Extravasation [2] | Administer bradykinin to animals; measure leakage of plasma proteins into airways. | Reduction in vascular leakage after this compound pretreatment. |
| Sensory Neuropeptide-Induced Skin Edema [2] | Intradermal injection of Substance P or Neurokinin A in human skin. | Inhibition of local swelling and edema formation by this compound. |
| In Vitro Nerve & Smooth Muscle Isolated Rabbit Trachea [2] | Apply Substance P to tissue bath; measure potentiation of electrically-induced cholinergic contractions. | this compound's ability to prevent Substance P-induced potentiation at preganglionic sites. | | In Vitro Nerve & Smooth Muscle Guinea Pig Bronchi [2] | Induce contraction via NANC nerve stimulation in the presence of antagonists. | Reduction in the NANC bronchoconstrictor response by this compound. |
This research demonstrates that this compound sodium functions as a broader sensory nerve modulator rather than a specific receptor antagonist. Its clinical benefit in asthma and allergic conjunctivitis stems from its ability to interrupt a key pathway—neurogenic inflammation—at its origin.
Nedocromil's anti-inflammatory and anti-asthmatic effects are mediated through its action on several cell types and neural pathways.
The following diagram illustrates the multi-faceted pharmacological mechanism of this compound.
This compound has unfavorable pharmacokinetic properties for systemic administration, which led to its development for local delivery via inhalation and ophthalmic routes.
| Parameter | Value / Description |
|---|---|
| Absorption | Low systemic absorption [3]. For inhalation, ~7-9% of a single dose is absorbed from the lungs; an additional 2-3% is absorbed from the GI tract after swallowing [4]. |
| Protein Binding | Approximately 89% in human plasma [3] [1]. |
| Metabolism | Not metabolized [3] [1]. |
| Route of Elimination | Excreted unchanged primarily in urine (70%) and feces (30%) [3]. |
| Half-Life | Approximately 3.3 hours [3] [1]. |
This compound was developed as a prophylactic agent for inflammatory conditions.
Research on mast cell stabilizers like this compound provides a framework for investigating similar compounds. The following workflow summarizes a standard in vivo protocol for evaluating the anti-atherosclerotic effects of a mast cell stabilizer, as demonstrated in a study using cromolyn (a drug with a similar mechanism to this compound) [6].
Key Experimental Endpoints and Methodologies:
Although this compound itself is no longer widely used, research into its mechanism of action remains highly relevant. The role of mast cells in chronic inflammatory diseases is an active area of investigation. For example, recent studies explore the potential of mast cell stabilizers in modulating neuroinflammation and chronic pain in conditions like endometriosis, highlighting the ongoing therapeutic interest in this drug class [7].
Nedocromil sodium is a pyranoquinoline dicarboxylic acid derivative developed as an anti-inflammatory agent for the preventive management of asthma. First approved in the United States in 1992, it was marketed under the brand name Tilade by Pfizer Laboratories. This compound sodium functions as a mast cell stabilizer and exhibits broader anti-inflammatory properties through multiple mechanisms affecting various inflammatory cells involved in the asthma pathway. Classified chemically as a pyranoquinoline, its molecular formula is C₁₉H₁₅NNa₂O₇ with a molecular weight of 415.3 [1]. The drug is characterized by its yellow color and high solubility in water, making it suitable for formulation as a metered-dose inhaler.
Despite its initial approval and established efficacy profile, inhalation products containing this compound were withdrawn from the U.S. market by King Pharmaceuticals on April 30, 2008 [2]. This withdrawal represents a significant consideration for researchers investigating historical asthma treatments or considering potential reformulation approaches. Nevertheless, understanding this compound's mechanism of action and clinical profile remains valuable for drug development efforts targeting similar inflammatory pathways in respiratory diseases. The pharmacological characteristics and clinical trial data of this compound continue to offer insights into alternative approaches to asthma management beyond mainstream corticosteroid therapies.
This compound sodium exhibits a multifaceted anti-inflammatory action that distinguishes it from bronchodilators and corticosteroids. The drug demonstrates significant inhibitory effects on various inflammatory cells central to the asthma pathogenesis cascade, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets [1]. Unlike many asthma medications, this compound sodium possesses no direct bronchodilator activity, nor does it exhibit antihistaminic or corticosteroid properties [1]. Its primary value lies in preventing the inflammatory processes that underlie asthma symptoms rather than reversing established bronchoconstriction.
At the molecular level, this compound sodium has been shown to inhibit the activation and mediator release from inflammatory cells. In vitro studies using bronchoalveolar lavage cells from antigen-sensitized primates demonstrated that this compound sodium suppresses the release of key mediators including histamine, leukotriene C4, and prostaglandin D2 [1]. Similar investigations with human bronchoalveolar cells revealed inhibition of histamine release from mast cells and β-glucuronidase release from macrophages. This inhibition extends to mediators derived from both the lipoxygenase and cyclo-oxygenase pathways of arachidonic acid metabolism [3].
A particularly significant mechanism involves this compound sodium's ability to modulate chloride ion channels across multiple cell types. Research indicates that the drug can inhibit chloride ion flux in mast cells, epithelial cells, and neurons, potentially explaining its capacity to prevent diverse responses such as mast-cell degranulation, reactions to airway osmolarity changes, and neuronal activation [4]. This chloride channel modulation may represent a unifying hypothesis for this compound sodium's effects across different cell types involved in asthma. Additionally, the drug's mechanism may involve inhibition of axon reflexes and reduction in the release of sensory neuropeptides such as substance P, neurokinin A, and calcitonin gene-related peptides, thereby attenuating bradykinin-induced bronchoconstriction [3].
The following diagram illustrates the key molecular and cellular interactions in this compound sodium's mechanism of action:
This diagram illustrates this compound sodium's primary mechanisms, showing its multimodal inhibition of inflammatory cells and mediator release, chloride channel modulation, and interruption of neural pathways that collectively contribute to its preventive anti-inflammatory effects in asthma management.
Clinical studies conducted with this compound sodium demonstrated significant efficacy in asthma management across various patient populations. The worldwide clinical trial experience with Tilade (this compound sodium) encompassed 6,469 patients, including 993 pediatric patients aged 6 through 11 years [1]. Evidence from these studies indicated that the four times daily regimen proved more effective than twice-daily administration, though less frequent administration could be considered in patients who achieved good control. The therapeutic effects of this compound sodium typically became apparent within the first two weeks of treatment, with optimal benefits developing after approximately 4 weeks of regular use [2].
In a 14-week, double-blind, placebo-controlled, parallel-group trial conducted across five centers with 120 asthma patients, this compound sodium demonstrated significant superiority over placebo across multiple endpoints [1]. Participants in this study had previously been controlled using only sustained-release theophylline and β₂-agonists. The study employed a systematic withdrawal of concomitant medications, with theophylline discontinued after two weeks and oral β₂-agonists stopped after four weeks, while β₂-agonist metered dose inhalers remained available as needed. Efficacy assessments included daily symptom scores recorded by patients using diary cards, with measurements for nighttime asthma (0-2 scale), daytime asthma (0-5 scale), and cough (0-5 scale).
Table 1: Efficacy Outcomes from 14-Week Placebo-Controlled Trial [1]
| Assessment Variable | Time Period | This compound Mean | Placebo Mean | Statistical Significance |
|---|---|---|---|---|
| Daytime Asthma | Weeks 7-14 | 1.26 | 2.08 | p < 0.05 |
| Nighttime Asthma | Weeks 7-14 | 0.67 | 0.96 | p < 0.01 |
| Cough | Weeks 7-14 | 0.68 | 1.49 | p < 0.05 |
| Patient's Opinion | Week 14 | 2.27 | 3.55 | p < 0.01 |
| Clinician's Opinion | Week 14 | 2.13 | 3.48 | p < 0.01 |
| FEV₁ (liters) | Week 2 | 2.69 | 2.18 | p < 0.01 |
| FEV₁ (liters) | Week 6 | 2.65 | 2.15 | p < 0.01 |
| FEV₁ (liters) | Week 10 | 2.55 | 2.15 | p < 0.01 |
| FEV₁ (liters) | Week 14 | 2.59 | 2.10 | p < 0.01 |
The improvement in FEV₁ observed in the this compound sodium group compared to placebo was evident as early as week 2 and maintained throughout the 14-week study period [1]. Both patients and clinicians rated this compound sodium significantly more effective than placebo based on a five-point scale where lower scores indicated better perceived effectiveness. This comprehensive assessment demonstrated that this compound sodium provided meaningful improvements in both subjective symptom control and objective pulmonary function measurements when added to an as-needed inhaled β₂-adrenergic bronchodilator regimen.
In an eight-week, double-blind, parallel-group trial conducted across 12 centers, this compound sodium was compared to cromolyn sodium and placebo in 306 randomized patients [1]. All participants were dependent on sustained-release theophylline prior to the study, which was discontinued before initiating test treatments. The primary efficacy variable was a summary symptom score derived by averaging the scores for daytime asthma, nighttime asthma, and cough. The results demonstrated that both this compound sodium and cromolyn sodium showed significant improvements compared to placebo, with cromolyn sodium showing a slight advantage over this compound sodium for some parameters.
Table 2: Comparative Efficacy: this compound Sodium vs. Cromolyn Sodium vs. Placebo [1]
| Variable | Time Period | This compound Mean | Placebo Mean | Cromolyn Sodium Mean | Statistical Significance |
|---|---|---|---|---|---|
| Summary Score | Weeks 3-8 | 1.30 | 1.76 | 1.13 | This compound > Placebo (p<0.001) |
| Daytime Asthma | Weeks 3-8 | 1.59 | 2.05 | 1.41 | This compound > Placebo (p<0.001) |
| Nighttime Asthma | Weeks 3-8 | 0.91 | 1.23 | 0.70 | this compound > Placebo (p<0.01) Cromolyn > this compound (p<0.05) |
A Cochrane systematic review of this compound sodium for chronic asthma in children analyzed 15 randomized placebo-controlled trials with 1,422 children (837 males and 585 females) [5]. The review found that short-term studies (duration between 4-12 weeks) demonstrated that this compound sodium produced significant improvement in several efficacy measures compared to placebo, including FEV₁, FVC, FEV₁ % predicted, PC20 FEV₁, evening PEF, and symptom scores. Parents' assessment of efficacy significantly favored this compound sodium over placebo (odds ratio 0.5, 95% CI 0.3 to 0.8). The review noted that two large long-term studies using this compound sodium for six months and four to six years showed conflicting results regarding symptom-free days, potentially reflecting differences in baseline asthma severity or publication bias.
Proper inhalation technique is critical for optimizing this compound sodium delivery to the bronchial tree. The Tilade inhaler was a pressurized metered-dose aerosol suspension containing micronized this compound sodium and sorbitan trioleate, with dichlorotetrafluoroethane and dichlorodifluoromethane serving as propellants [1]. Each canister contained 210 mg of this compound sodium, with each actuation delivering 1.75 mg this compound sodium from the mouthpiece after metering 2.00 mg from the valve. Significantly, each 16.2 g canister provided at least 104 metered actuations, after which the delivery consistency could not be guaranteed and the unit required replacement [1].
Device priming represented an essential first step in ensuring proper medication delivery. Prior to initial use, the canister required priming with three actuations [2]. If the canister remained unused for more than seven days, re-priming with three actuations was necessary. The priming procedure involved: (1) inserting the metal canister firmly into the clean mouthpiece according to manufacturer's instructions; (2) removing the cover from the mouthpiece; (3) shaking the inhaler thoroughly; and (4) pressing the top of the canister to spray the medicine into the air three times, which ensured the inhaler produced a fine mist indicating proper function [2].
For administration, patients could utilize either the open-mouth or closed-mouth method:
The inhalation sequence involved: (1) holding the inhaler upright with mouthpiece pointing downward; (2) removing the mouthpiece cover and checking for foreign objects; (3) shaking the inhaler 3-4 times; (4) exhaling slowly and completely away from the mouthpiece; (5) positioning the mouthpiece appropriately based on the chosen method; (6) tilting the head back slightly while beginning slow, deep inhalation through the mouth and simultaneously pressing the canister once; (7) continuing inhalation for 3-4 seconds to achieve a full breath; (8) holding breath for up to 10 seconds; and (9) breathing out slowly [2]. If multiple puffs were prescribed, patients were instructed to wait approximately one minute between puffs.
The recommended dosage for both adults and pediatric patients aged 6 years and older was two inhalations four times daily at regularly spaced intervals, providing a total daily dose of 14 mg [6] [7]. For patients under good control on this four-times-daily regimen (evidenced by only occasional need for rescue bronchodilators no more than twice weekly and absence of serious exacerbations with respiratory infections), a trial of reduced frequency could be considered [6].
Dose reduction followed a stepdown approach: this compound sodium was first decreased to a three-times-daily regimen, then after several weeks of maintained control, potentially reduced further to twice-daily administration [6]. This cautious approach ensured that asthma control remained stable at each reduction step. When concomitant bronchodilators were used, patients were advised to administer the bronchodilator first, waiting at least two minutes before using this compound sodium to enhance deep lung penetration [2].
Table 3: this compound Sodium Dosing Protocol Summary
| Parameter | Specification |
|---|---|
| Standard Dosage | 2 inhalations (1.75 mg each) four times daily |
| Total Daily Dose | 14 mg |
| Minimum Age | 6 years |
| Canister Priming | 3 actuations before first use and if unused >7 days |
| Puffs per Canister | 104 metered actuations |
| Dose Reduction | Step down to 3 times daily, then to twice daily if controlled |
| Concomitant Bronchodilators | Use bronchodilator first, wait ≥2 minutes before this compound |
For patients using spacer devices, the technique was modified accordingly: the spacer was attached to the inhaler according to manufacturer's directions, the inhaler and spacer were shaken 3-4 times, and after actuating one puff into the spacer, the patient began inhaling slowly within 1-2 seconds, continuing for 5-10 seconds [2]. The breath was held for up to 10 seconds, followed by slow exhalation. Without removing the mouthpiece, patients then breathed in and out slowly 2-3 times to ensure complete emptying of the spacer device.
This compound sodium exhibits low systemic bioavailability when administered via inhalation, contributing to its favorable safety profile. In a single-dose study involving 20 healthy adult subjects administered 3.5 mg this compound sodium (two actuations of 1.75 mg each), the mean AUC was 5.0 ng·hr/mL with a mean Cₘₐₓ of 1.6 ng/mL attained approximately 28 minutes after dosing [1]. The mean elimination half-life was approximately 3.3 hours, with urinary excretion over 12 hours averaging 3.4% of the administered dose, of which about 75% was excreted within the first six hours.
In a multiple-dose study, six healthy adult volunteers received a 3.5 mg single dose followed by 3.5 mg four times daily for seven consecutive days [1]. No drug accumulation was observed with this regimen. Following single and multiple-dose inhalations, urinary excretion accounted for 5.6% and 12% of the administered drug, respectively. After intravenous administration to healthy adults, urinary excretion was approximately 70%, indicating that the absolute bioavailability of this compound was approximately 8% for single doses and 17% for multiple inhaled doses. Studies involving high oral doses (600 mg single dose, then 200 mg three times daily for seven days) demonstrated absolute bioavailability of less than 2%, confirming minimal gastrointestinal absorption [1].
In asthmatic patients, pharmacokinetic parameters were generally consistent with healthy subjects. In a multiple-dose study of 12 asthmatic adults given 3.5 mg single doses followed by 3.5 mg four times daily for one month, both single and multiple-dose inhalations produced a mean peak plasma concentration of 2.8 ng/mL between 5 and 90 minutes, with a mean AUC of 5.6 ng·hr/mL and mean terminal half-life of 1.5 hours [1]. The mean 24-hour urinary excretion after either single or multiple-dose administration represented approximately 5% of the administered dose. Protein binding studies demonstrated that this compound is approximately 89% bound to human plasma proteins over a concentration range of 0.5 to 50 µg/mL, with reversible binding characteristics [1].
This compound sodium demonstrated a favorable safety profile across clinical trials. The most commonly reported adverse effect was unpleasant taste, which was generally mild and often abated with continued therapy [5] [8]. Other reported adverse effects included headache, nausea, throat irritation, cough, chest tightness, and dizziness, though these typically did not necessitate treatment discontinuation [8]. In pediatric studies, the only significant side effect observed was unpleasant taste, with no significant short-term or long-term adverse effects reported [5].
A Cochrane systematic review of this compound sodium in childhood asthma, which included 15 trials with 1,422 children, concluded that the medication has a very good safety profile with no significant short-term or long-term adverse side effects [5]. This favorable safety assessment, particularly in pediatric populations, represents an important consideration in asthma therapeutic development. The review specifically noted the absence of significant treatment-related adverse events beyond the unpleasant taste reported by some participants.
This compound sodium has been evaluated extensively in pediatric populations, with studies demonstrating its efficacy and safety profile in children. The Cochrane review analyzing 15 trials with 1,422 children (837 males and 585 females) found that this compound sodium produced significant improvement in several efficacy measures compared to placebo [5]. Short-term studies (duration between 4-12 weeks) demonstrated benefits in lung function parameters including FEV₁, FVC, FEV₁ % predicted, PC20 FEV₁, evening PEF, and symptom scores. Parents' global assessment of efficacy significantly favored this compound over placebo, with an odds ratio of 0.5 (95% CI 0.3 to 0.8) [5].
The Childhood Asthma Management Program (CAMP) study, a large long-term investigation, compared this compound sodium with budesonide and placebo in children with mild-to-moderate asthma [5]. While the study showed that this compound was effective in reducing symptoms and exacerbations compared with placebo, it was less effective than inhaled budesonide. This finding contributed to positioning this compound as an alternative rather than first-line preventive therapy, particularly in children with milder asthma forms. The CAMP study represented one of the most comprehensive comparisons of these therapeutic approaches in pediatric asthma, providing valuable insights for treatment algorithms.
In specific pediatric subpopulations, this compound sodium demonstrated particular utility. A study of children following an acute asthma episode showed that early use of this compound sodium resulted in significant improvements compared to placebo for all variables assessed, including daytime and nighttime asthma symptoms, morning and evening peak expiratory flow, and use of rescue bronchodilators [5]. Another trial focusing on asthma during viral season demonstrated this compound sodium's effectiveness in reducing exacerbations triggered by respiratory infections, a common challenge in pediatric asthma management.
Beyond its primary indication for asthma prevention, this compound sodium has demonstrated efficacy in ophthalmic applications. As a 2% ophthalmic solution (marketed as Alocril), this compound has been used effectively for managing allergic conjunctivitis [3] [8]. Clinical studies have shown that this compound eye drops provide improved control of ocular pruritus and irritation associated with seasonal allergic conjunctivitis (SAC) and vernal conjunctivitis compared to placebo [8]. Its mechanism in ocular applications parallels that in asthma, involving mast cell stabilization and inhibition of inflammatory mediator release.
Research has also explored this compound sodium's potential in allergic rhinitis management, although this application received less extensive investigation than asthma and ocular allergies [9]. The drug's multifactorial anti-inflammatory effects, particularly its inhibition of mast cells, eosinophils, and other inflammatory cells involved in allergic responses, provide a rational basis for its potential efficacy across various allergic conditions. The ophthalmic formulation has been shown to be more potent than sodium cromoglycate in treating chronic ocular allergic conditions like vernal keratoconjunctivitis, with a quicker onset of effect on itching, grittiness, hyperemia, and keratitis [8].
This compound sodium represents an important anti-inflammatory agent in respiratory and allergic diseases, with a unique mechanism of action centered on mast cell stabilization and inhibition of multiple inflammatory cell types. Despite its withdrawal from the U.S. market in 2008, the extensive clinical trial data and well-characterized pharmacological profile continue to offer valuable insights for researchers and drug development professionals. The compound's favorable safety profile, particularly in pediatric populations, and its efficacy in preventing asthma symptoms and reducing bronchial hyperresponsiveness maintain its relevance as a reference point in asthma therapeutic research.
The experimental protocols and application notes detailed in this document provide a comprehensive framework for understanding this compound sodium's clinical applications and mechanistic underpinnings. Future research directions may include exploration of novel formulations leveraging this compound's anti-inflammatory properties, investigation of its potential applications in other inflammatory conditions, and further elucidation of its chloride channel modulation effects that could inform development of next-generation anti-inflammatory agents.
Nedocromil sodium ophthalmic solution is a therapeutic agent specifically developed for the management of allergic conjunctivitis, a common ocular condition affecting approximately 40% of the population in the United States. This mast cell stabilizer belongs to a class of drugs that effectively controls the ocular surface inflammation characteristic of allergic eye disease. The solution is formulated as a sterile, clear, yellow liquid with a concentration of 2% (20 mg/mL) this compound sodium for topical administration to the ocular surface. The medication is particularly valued for its prophylactic anti-allergic properties and favorable safety profile, making it suitable for long-term use throughout allergy seasons. [1] [2] [3]
The molecular mechanism of this compound sodium involves modulation of mast cell activity and inhibition of inflammatory mediator release. As a mast cell stabilizer, this compound sodium prevents the degranulation of conjunctival mast cells that occurs when allergens crosslink immunoglobulin E (IgE) molecules bound to FcεRI receptors on primed mast cells. This crosslinking typically triggers the release of preformed mediators such as histamine and tryptase, as well as the synthesis of newly formed lipid mediators, cytokines, and chemokines. By stabilizing mast cell membranes, this compound sodium effectively reduces the release of these inflammatory substances, thereby alleviating the characteristic symptoms of allergic conjunctivitis, including ocular itching, redness, and chemosis. [1] [2] [3]
Table 1: Physicochemical Properties of this compound Sodium
| Property | Specification | Method/Comments |
|---|---|---|
| Chemical Name | 4H-Pyrano[3,2-g]quinoline-2,8-dicarboxylic acid, 9-ethyl-6,9-dihydro-4,6-dioxo-10-propyl-, disodium salt | IUPAC nomenclature |
| Solubility | Freely soluble in water | Aqueous solution |
| Formulation pH | 4.0 - 5.5 | Optimized for ocular comfort and stability |
| Osmolality | 270 - 330 mOsm/kg | Isotonic with tear fluid |
| Appearance | Clear, yellow solution | Visual inspection |
The commercial formulation of this compound ophthalmic solution contains both active and inactive components carefully balanced to ensure stability, efficacy, and ocular tolerability. The composition is designed to maintain product sterility, provide adequate shelf life, and minimize irritation upon instillation. The formulation is isotonic with tear fluid and buffered to a pH that minimizes stinging upon application while maintaining drug stability. The following sections detail the quantitative and qualitative composition of the 2% this compound ophthalmic solution. [1] [2]
Table 2: Quantitative Composition of this compound Ophthalmic Solution (2%)
| Component | Concentration | Function | Quality Standard |
|---|---|---|---|
| This compound Sodium | 20 mg/mL (2%) | Active Pharmaceutical Ingredient | ≥98% purity |
| Benzalkonium Chloride | 0.01% | Preservative | USP standards |
| Edetate Disodium | 0.05% | Chelating Agent | USP standards |
| Sodium Chloride | 0.5% | Tonicity Adjuster | Pharmaceutical grade |
| Purified Water | q.s. to 1 mL | Vehicle | Sterile, pyrogen-free |
The formulation incorporates benzalkonium chloride as a preservative to maintain sterility during multiple use. However, this ingredient may cause corneal irritation with long-term use, and alternative preservative systems could be explored for improved ocular tolerability. The edetate disodium functions as a chelating agent that enhances the antimicrobial effectiveness of benzalkonium chloride and contributes to product stability. Sodium chloride adjusts the tonicity of the solution to match that of natural tears, thereby minimizing discomfort upon instillation and reducing potential damage to ocular surface epithelial cells. [1] [2] [4]
This compound sodium exerts its therapeutic effects through multimodal inhibition of inflammatory cells and mediators involved in the allergic response. The drug primarily targets mucosal-type mast cells present in the conjunctival tissue, preventing their activation and subsequent release of preformed and newly synthesized mediators. In vitro studies with adult human bronchoalveolar cells have demonstrated that this compound sodium effectively inhibits histamine release from mast cells and beta-glucuronidase release from macrophages. Additionally, the compound has been shown to reduce eosinophil chemotaxis and activation, further contributing to its anti-inflammatory effects in allergic conjunctivitis. This multifaceted mechanism distinguishes this compound sodium from antihistamines, which primarily block histamine receptors rather than preventing mediator release. [1] [2] [3]
The inflammatory cascade in allergic conjunctivitis begins when allergens crosslink IgE antibodies bound to FcεRI receptors on mast cells. This triggering event normally leads to calcium influx and subsequent granule exocytosis, releasing histamine, tryptase, and other preformed mediators. This compound sodium interferes with this process, potentially through modulation of chloride channel function or inhibition of key signaling molecules involved in mast cell activation. The subsequent reduction in histamine release directly correlates with decreased ocular itching, while inhibition of other inflammatory mediators mitigates vascular permeability (reducing chemosis) and inflammatory cell infiltration. [3]
This compound sodium exhibits minimal systemic absorption when administered topically to the eye. Following instillation of the 2% ophthalmic solution in adult human volunteers, less than 4% of the total administered dose was systemically absorbed after multiple dosing. The primary route of absorption occurs through the nasolacrimal duct rather than via transconjunctival or transcorneal routes. This absorption pattern explains the low systemic exposure and favorable safety profile of the ophthalmic formulation. [2]
The compound is not metabolized systemically and is eliminated primarily unchanged, with approximately 70% recovered in urine and 30% in feces following systemic administration. The low systemic absorption from ocular administration results in negligible plasma concentrations, minimizing the potential for systemic side effects. This pharmacokinetic profile supports the favorable safety and tolerability of this compound ophthalmic solution, particularly for vulnerable populations such as children and elderly patients who may be using multiple medications. [2]
Diagram 1: Mechanism of Action of this compound Sodium in Allergic Conjunctivitis. The diagram illustrates how this compound sodium interferes with the allergic inflammatory cascade by stabilizing mast cell membranes and preventing the release of inflammatory mediators that cause clinical symptoms.
The manufacturing process for this compound ophthalmic solution requires strict adherence to aseptic processing principles to ensure final product sterility. The protocol begins with the preparation of approximately 80% of the final batch volume of Purified Water, USP in a sterilized mixing tank. The water is heated to 25-30°C to facilitate dissolution of subsequent ingredients. While maintaining continuous mixing, sodium chloride is added first and allowed to dissolve completely, followed by edetate disodium. After confirming complete dissolution of these excipients, This compound sodium (20 mg/mL of final volume) is added slowly to prevent clumping and ensure homogeneous distribution. [1] [2] [4]
Once all components are completely dissolved, the benzalkonium chloride preservative is added, and the solution is mixed for an additional 15 minutes. The pH is then adjusted to the target range of 4.0-5.5 using appropriate pharmaceutical grade acid or base solutions, typically hydrochloric acid or sodium hydroxide. The solution is brought to final volume with additional Purified Water, USP, and mixed for a minimum of 30 minutes to ensure complete homogeneity. The bulk solution is then sterile-filtered through a 0.22μm membrane filter into a sterile receiving vessel. Pre-filtration may be necessary if the solution contains particulate matter. [1] [2]
The sterile solution is transferred to an aseptic filling line where pre-sterilized low-density polyethylene (LDPE) plastic bottles with dropper tips and high-impact polystyrene (HIPS) caps are filled with 5 mL of solution. The filling process must be validated to ensure sterility assurance and accurate fill volume. The filled containers are immediately sealed with caps and subsequently labeled with appropriate product information. The entire manufacturing process, from solution preparation to final packaging, must comply with current Good Manufacturing Practices (cGMP) and be conducted in environmentally controlled areas with appropriate air quality classification to minimize microbial and particulate contamination. [1] [2] [4]
Table 3: Manufacturing Quality Control Checkpoints
| Process Stage | Critical Quality Attributes | Acceptance Criteria |
|---|---|---|
| Raw Material Inspection | Identity, purity, documentation | Conforms to specifications |
| Solution Preparation | Clarity, pH, concentration | Clear, yellow solution; pH 4.0-5.5 |
| Sterile Filtration | Integrity testing, bioburden | Sterility, bubble point > specified value |
| Filling | Volume, container closure integrity | 5.0 mL ± 5%; no leaks |
| Final Product | Sterility, particulate matter, assay | Meets all release specifications |
Diagram 2: Manufacturing Workflow for this compound Ophthalmic Solution. The diagram outlines the sequential steps in the production process, highlighting critical quality checkpoints that ensure the final product meets all required specifications for safety, quality, and efficacy.
This compound ophthalmic solution demonstrates excellent chemical stability when stored under appropriate conditions. The product should be stored at controlled room temperature between 20° to 25°C (68° to 77°F), with excursions permitted between 15° to 30°C (59° to 86°F). The solution should be protected from excessive heat and light, which may degrade the active ingredient or affect the product's physicochemical properties. The commercial product is packaged in opaque white LDPE plastic bottles that provide protection from light and minimize leaching of container components into the formulation. The use of LDPE also ensures compatibility with the preserved formulation and maintains container integrity throughout the product's shelf life. [1] [2] [5]
Stability studies have demonstrated that this compound ophthalmic solution maintains physical and chemical stability throughout its shelf life when stored in the original container. The formulation retains its clear, yellow appearance without evidence of precipitation or color change when stored properly. The product should be discarded within the timeframe specified after opening (typically 30 days) to minimize the risk of contamination from repeated use. Patients should be instructed to avoid touching the dropper tip to any surface, including the eye, to prevent contamination that could compromise product stability and sterility. [1] [2] [5]
The commercial packaging system for this compound ophthalmic solution consists of a multi-layer approach that ensures product protection and facilitates proper patient use. The primary container is an opaque white LDPE plastic bottle with an integral dropper tip, providing effective light protection and compatibility with the formulation. The secondary packaging includes a white high-impact polystyrene (HIPS) cap that provides a secure seal and tamper evidence. The product is supplied in 5 mL fill volumes packaged in individual cartons, with each carton containing one bottle. The packaging system includes a safety seal that must be removed before initial use, providing visual evidence of whether the product has been previously opened. [1] [2]
Purpose: This protocol describes an in vitro method for evaluating the mast cell stabilizing activity of this compound sodium using rodent peritoneal mast cells or human mast cell lines.
Materials and Reagents:
Procedure:
Data Analysis: Determine IC₅₀ values using non-linear regression analysis of concentration-response data. Compare potency with reference standards. [1] [2] [3]
Purpose: To quantitatively assess the inhibitory effect of this compound sodium on antigen-induced histamine release from sensitized mast cells.
Materials and Reagents:
Procedure:
Table 4: Expected Results from Mast Cell Stabilization Assays
| This compound Concentration (μM) | Expected Inhibition of Histamine Release (%) | Expected Inhibition of β-hexosaminidase Release (%) |
|---|---|---|
| 0.1 | 15-25% | 10-20% |
| 1.0 | 35-50% | 30-45% |
| 10.0 | 60-80% | 55-75% |
| 100.0 | 75-95% | 70-90% |
Table 5: Comprehensive Formulation Components and Specifications
| Component | Quantity per 5 mL | Quality Standard | Function | Compatibility Considerations |
|---|---|---|---|---|
| This compound Sodium | 100 mg | USP | Active Ingredient | Compatible with common ophthalmic excipients |
| Benzalkonium Chloride | 0.5 mg | USP | Preservative | Incompatible with some thickening agents |
| Edetate Disodium | 2.5 mg | USP | Chelating Agent | Enhances preservative efficacy |
| Sodium Chloride | 25 mg | USP | Tonicity Agent | May interact with some drug molecules |
| Purified Water | q.s. to 5 mL | USP | Vehicle | Must be sterile and pyrogen-free |
Table 6: Release and Stability Specifications for this compound Ophthalmic Solution
| Test Parameter | Acceptance Criteria | Analytical Method |
|---|---|---|
| Description | Clear, yellow solution | Visual examination |
| Identification | Complies with reference standard | HPLC retention time |
| Assay (this compound) | 90.0-110.0% of label claim | HPLC, UV-Vis spectrophotometry |
| pH | 4.0-5.5 | Potentiometric measurement |
| Osmolality | 270-330 mOsm/kg | Osmometer |
| Benzalkonium Chloride | 80.0-120.0% of label claim | HPLC |
| Degradation Products | Individual unknown: ≤0.2%\nTotal: ≤2.0% | HPLC |
| Sterility | Sterile | USP <71> Sterility Test |
| Bacterial Endotoxins | <0.5 EU/mL | LAL test |
Nedocromil sodium is a pyranoquinolone derivative with unique anti-inflammatory properties that distinguish it from corticosteroids and bronchodilators. Its primary mechanism involves modulation of chloride ion channels across multiple cell types involved in the asthmatic inflammatory response. Research has demonstrated that this compound sodium effectively inhibits chloride ion flux in mast cells, epithelial cells, and neurons, which may explain its ability to prevent mast cell degranulation, counteract the effects of airway osmolarity changes, and modulate neuronal activation [1]. This chloride channel modulation represents a unifying mechanism that explains this compound's effects on diverse cell types involved in asthma pathogenesis, including sensory and efferent neurons and various inflammatory cells.
The drug exerts its effects through multiple complementary pathways. At the cellular level, this compound sodium inhibits the in vitro activation of and mediator release from numerous inflammatory cells associated with asthma, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets [2]. This results in reduced release of inflammatory mediators such as histamine, prostaglandin D2, and leukotriene C4 derived from both lipoxygenase and cyclo-oxygenase pathways of arachidonic acid metabolism [2]. Additionally, this compound sodium affects neuronal pathways by inhibiting axon reflexes and release of sensory neuropeptides including substance P, neurokinin A, and calcitonin gene-related peptides [2]. This neural modulation contributes to its ability to inhibit bradykinin-induced bronchoconstriction [3].
Table: Cellular Targets of this compound Sodium in Asthma
| Cell Type | Primary Effect | Clinical Consequence |
|---|---|---|
| Mast cells | Inhibits degranulation and mediator release | Reduced early-phase asthmatic response |
| Eosinophils | Reduces activation and migration | Decreased airway inflammation |
| Neutrophils | Attenuates inflammatory activity | Lowered airway hyperresponsiveness |
| Sensory neurons | Inhibits axon reflexes and neuropeptide release | Reduced neurogenic inflammation |
| Epithelial cells | Modulates chloride ion flux | Protection against osmotic triggers |
Clinical investigations of this compound sodium have employed various rigorous trial designs to evaluate its efficacy across different asthma phenotypes and patient populations. The randomized, double-blind, placebo-controlled crossover design has been particularly prominent in early-phase trials. This approach was effectively utilized in a study of nocturnal asthma involving 50 patients, which featured a 2-week baseline period followed by two 8-week treatment periods with this compound sodium (4mg four times daily) and placebo, separated by a washout period [4]. The crossover design allowed for intra-patient comparisons while reducing the impact of inter-patient variability, thereby increasing statistical power despite relatively small sample sizes.
For long-term assessment of asthma control and safety, parallel-group designs have been implemented in larger multicenter trials. The landmark Childhood Asthma Management Program (CAMP) represents one of the most extensive evaluations, randomizing 1,041 children with mild to moderate asthma to receive budesonide, this compound sodium, or placebo for 4.3 years, followed by a 4.8-year post-trial observational period [5]. This design provided crucial insights into long-term growth effects and the persistence of treatment benefits after medication discontinuation. The trial incorporated comprehensive assessments including lung function measurements, airway responsiveness challenges, psychological evaluations, and bone density measurements at regular intervals [5].
Table: Key Clinical Trial Designs for this compound Sodium in Asthma
| Trial Design Feature | Nocturnal Asthma Trial | CAMP Pediatric Trial | Steroid-Resistant Asthma Trial |
|---|---|---|---|
| Design | Randomized, double-blind, placebo-controlled crossover | Randomized, parallel-group | Randomized, double-blind, parallel-group |
| Participants | 50 adults with nocturnal symptoms | 1,041 children with mild-moderate asthma | 26 adults with steroid-resistant asthma |
| Treatment Duration | 8 weeks per treatment arm | 4.3 years | 8 weeks |
| Dosage Regimen | 4mg four times daily | 8mg twice daily | 4mg four times daily |
| Primary Endpoints | Night-time symptom scores, bronchodilator use | Airway responsiveness, urgent care visits | Lung function, asthma control |
| Follow-up Period | None | 4.8 years post-treatment | 2-week washout |
Specialized populations have also been investigated through tailored trial designs. A study focusing on steroid-resistant asthma employed a randomized, double-blind, parallel-group design with a 2-week observation period followed by 8 weeks of active treatment [6]. This design incorporated strict criteria for defining steroid resistance, requiring less than 15% improvement in FEV1 after a 2-week course of 30mg daily prednisolone [6]. The inclusion of a run-in observation period helped establish baseline stability and confirmed steroid resistance before randomization, ensuring a well-characterized patient population for evaluating this compound sodium's efficacy in this challenging subgroup.
This compound sodium has demonstrated significant efficacy in controlling nocturnal asthma symptoms, which are often indicators of poorly controlled disease. In a randomized controlled trial specifically targeting nocturnal asthma, patients receiving this compound sodium (4mg four times daily) experienced reductions in night-time asthma symptoms with a mean difference of -0.52±0.13 compared to placebo during the primary efficacy period (weeks 5-8) [4]. The total nocturnal symptom severity score, which combined night-time asthma and morning tightness, showed even greater improvement with a -0.72±0.20 reduction versus placebo [4]. These symptomatic improvements were complemented by significant decreases in rescue bronchodilator use during night-time hours, with this compound sodium reducing usage by -0.62±0.23 actuations compared to placebo [4].
The efficacy of this compound sodium extends beyond nocturnal symptoms to encompass broad-spectrum asthma control. In the comprehensive CAMP trial involving children with mild to moderate asthma, this compound sodium treatment resulted in significant reductions in urgent care visits and decreased need for prednisone courses compared to placebo over the 4.3-year treatment period [5]. However, unlike the corticosteroid budesonide which was evaluated in the same trial, this compound sodium did not significantly affect airway responsiveness to methacholine or reduce hospitalization rates [5]. This differential efficacy profile suggests that this compound sodium provides particular benefits for preventing asthma exacerbations requiring urgent care but may not modify underlying airway hyperresponsiveness to the same extent as inhaled corticosteroids.
In pediatric populations, this compound sodium has shown compelling effects on both clinical parameters and biomarkers of airway inflammation. A dedicated 8-week randomized controlled trial in children aged 9-16 years with moderate atopic asthma demonstrated that this compound sodium (two puffs twice daily of 0.002g/puff) significantly improved asthma symptom scores, FEV1 measurements, and airway hyperresponsiveness to histamine (PC20H) compared to placebo [7]. Perhaps more notably, this study provided laboratory evidence of this compound sodium's anti-inflammatory effects through significant reductions in serum eosinophil counts and inflammatory mediators including eosinophil cationic protein (ECP), soluble interleukin-2 receptor (sIL-2R), interleukin-4 (IL-4), soluble intercellular adhesion molecule (sICAM), and total IgE levels [7]. These biomarker modifications confirm the immunomodulatory properties of this compound sodium and provide objective evidence of its impact on the underlying inflammatory processes in asthma.
The long-term outcomes of this compound sodium treatment in children were further elucidated by the CAMP study, which revealed important insights about the persistence of treatment effects after medication discontinuation. After 4.3 years of continuous this compound sodium treatment, children showed similar lung function, asthma control, and psychological status during 4.8 years of post-trial follow-up compared to those who had received placebo [5]. This indicates that while this compound sodium provides effective symptom control during active treatment, the clinically meaningful improvements in asthma control do not persist after continuous treatment is discontinued [5]. This pattern mirrors that observed with inhaled corticosteroids in the same trial and underscores the need for ongoing controller therapy in persistent childhood asthma.
Table: Efficacy Outcomes of this compound Sodium Across Asthma Phenotypes
| Outcome Measure | Nocturnal Asthma (Adults) | Pediatric Asthma (CAMP) | Atopic Asthma (Children) | Steroid-Resistant Asthma |
|---|---|---|---|---|
| Symptom Scores | -0.52 reduction (p<0.01) | No significant difference | Significant improvement | 50% "good responders" |
| Bronchodilator Use | -0.62 reductions/night | Significant reduction | Not specified | Not specified |
| FEV1 | Not significant | No significant difference | Significant improvement | Moderate improvement |
| Airway Responsiveness | Not assessed | No significant effect | Improved PC20H | Not assessed |
| Exacerbations | Not specified | Fewer urgent care visits | Not specified | Fewer asthma attacks |
| Inflammatory Markers | Not assessed | Not specified | ECP, sIL-2R, IL-4 reduced | Not specified |
Patients with steroid-resistant asthma represent a particularly challenging population to treat, and this compound sodium has shown promising results in this subgroup. In a randomized controlled trial specifically enrolling patients with confirmed steroid resistance (defined as <15% improvement in FEV1 after 2 weeks of 30mg daily prednisolone), this compound sodium treatment produced a heterogeneous but positive response [6]. Based on predefined criteria for treatment response, approximately 50% of patients were classified as "good responders" to this compound sodium therapy, while the remaining half experienced partial improvements [6]. This differential response suggests that specific phenotypes of steroid-resistant asthma may be more amenable to treatment with this compound sodium.
The clinical benefits observed in steroid-resistant patients included fewer asthma attacks during the treatment period, accompanied by moderate improvements in lung function and reduced requirements for rescue bronchodilator medication [6]. The effectiveness of this compound sodium in this population may be related to its distinct mechanism of action that operates independently of the glucocorticoid receptor pathways, potentially offering a valuable therapeutic alternative for patients who respond poorly to corticosteroids. The observed clinical improvements occurred without significant adverse effects, supporting this compound sodium's favorable safety profile even in complex asthma populations [6].
Implementing high-quality clinical trials of this compound sodium requires careful attention to protocol details with particular emphasis on patient selection criteria, treatment randomization, blinding procedures, and endpoint assessment. For trials investigating nocturnal asthma symptoms, researchers should recruit adults with documented nocturnal symptom frequency (e.g., at least 3 nights per week of awakening with asthma symptoms) and stable baseline medication use [4]. The protocol should incorporate a run-in period of at least 2 weeks to establish baseline symptom frequency and verify adherence to monitoring procedures. Patients should maintain daily diaries recording nocturnal symptom scores (typically using a 0-4 point scale), morning tightness assessments, and rescue bronchodilator use [4]. Peak flow measurements (morning and evening) should be recorded, with clinic visits scheduled at baseline, 4 weeks, and 8 weeks for comprehensive pulmonary function testing including FEV1, FVC, and PEFR measurements [4].
For pediatric trials, special considerations include age-appropriate assent procedures, formulation acceptability, and involvement of parents in symptom monitoring. The CAMP trial successfully implemented a long-term protocol in children aged 5-12 years with mild to moderate asthma, defined by symptoms or bronchodilator use at least twice weekly or daily asthma medication use [5]. Participants should undergo comprehensive baseline characterization including methacholine challenge testing (PC20 ≤12.5 mg/mL), allergen skin testing, and complete pulmonary function evaluation. The treatment phase should utilize double-dummy technique to maintain blinding when comparing different delivery devices or formulations. Clinic visits should be scheduled every 2-3 months for comprehensive assessment including spirometry, physical examination, growth monitoring, and safety laboratories [5]. Throughout the trial, asthma management should follow established guidelines such as the NAEPP recommendations, with communication of results and recommendations to primary care providers after each visit [5].
Beyond conventional clinical trials, this compound sodium has been extensively evaluated through specific bronchoprovocation challenges that elucidate its mechanism of action and protective effects against various asthma triggers. These specialized studies require careful protocol design with particular attention to challenge agent standardization, dosing intervals, and safety monitoring. For bradykinin challenge studies, participants with mild asthma should be pretreated with this compound sodium (4mg) or matching placebo via metered-dose inhaler 30 minutes before challenge, with lung function measured serially after bradykinin inhalation [3]. Both active drug and placebo phases should incorporate continuous monitoring for cough response, as this compound sodium has demonstrated significant inhibition of bradykinin-induced cough [3].
For studies evaluating protection against sulfur dioxide-induced bronchoconstriction, researchers should utilize a 4mg dose of this compound sodium (which has demonstrated efficacy, unlike the 2mg dose) administered 30 minutes before controlled exposure to sulfur dioxide [3]. The protocol should measure both the maximum bronchoconstrictor response and the duration of bronchoconstriction, as this compound sodium has shown significant effects on both parameters [3]. Similarly, studies evaluating effects on neurokinin A and substance P challenges should incorporate this compound sodium pretreatment (4mg) with precise timing of challenges based on the known pharmacokinetic profile. These specialized challenge studies require rigorous safety protocols including established stopping criteria for FEV1 decline (typically ≥20%), immediate availability of rescue bronchodilators, and physician supervision throughout the procedure.
Diagram: Standard Clinical Trial Protocol for this compound Sodium Studies. This workflow illustrates the key phases of clinical trial implementation, including baseline assessment, randomization, treatment periods, and outcome evaluation.
The therapeutic effects of this compound sodium in asthma involve multiple interconnected pathways that converge to reduce airway inflammation and hyperresponsiveness. At the molecular level, a primary mechanism involves modulation of chloride ion channels in various cell types. Research has demonstrated that this compound sodium inhibits chloride ion flux in mast cells, epithelial cells, and neurons, which may explain its ability to prevent responses such as mast cell degranulation, counter the effects of airway osmolarity changes, and modulate neuronal activation [1]. This chloride channel modulation represents a fundamental action that underpins many of this compound sodium's diverse effects on asthma pathophysiology.
In mast cells and other inflammatory cells, this compound sodium's inhibition of chloride channels prevents cell activation and subsequent release of preformed and newly generated inflammatory mediators. This includes reduced histamine release, decreased production of prostaglandin D2, and inhibition of leukotriene C4 synthesis [2]. In sensory neurons, the drug inhibits axon reflexes and the release of neuropeptides such as substance P, neurokinin A, and calcitonin gene-related peptide [2]. This neural modulation contributes to this compound sodium's ability to inhibit bradykinin-induced bronchoconstriction and reduce cough responses [3]. The convergence of these mechanisms on multiple aspects of asthma inflammation explains the broad clinical efficacy observed across different asthma triggers and phenotypes.
Diagram: Molecular Mechanisms and Signaling Pathways of this compound Sodium. This schematic illustrates the primary molecular targets and downstream effects through which this compound sodium exerts its anti-inflammatory and clinical benefits in asthma.
This compound sodium demonstrates a favorable safety profile with minimal systemic absorption and limited significant adverse effects across age groups. In the long-term CAMP trial involving over 1,000 children treated for 4.3 years, this compound sodium showed no detectable impact on bone mineral density, fracture rates, or psychological measures [5]. This safety profile contrasts with the small but persistent reduction in height observed in the budesonide group (1.1 cm difference at trial end, remaining 0.9 cm after 4.8 additional years of follow-up) [5]. The height effect was more pronounced in girls (1.7 cm) than boys (0.3 cm), suggesting potential gender differences in susceptibility to growth effects of inhaled corticosteroids that were not observed with this compound sodium [5].
The most commonly reported adverse effects associated with this compound sodium include transient unpleasant taste and mild airway irritation immediately after inhalation. These effects typically diminish with continued use and rarely necessitate treatment discontinuation. In clinical trials, withdrawal rates due to adverse effects were similar between this compound sodium and placebo groups [4] [7]. For long-term monitoring, researchers should include regular height measurements in pediatric studies using standardized stadiometers, with particular attention to growth velocity in studies exceeding 6 months duration. Adult studies should incorporate routine assessment of airway tolerance and documentation of taste-related complaints, though these rarely impact treatment adherence. No specific laboratory monitoring is routinely required beyond standard safety parameters assessed in asthma clinical trials.
This compound sodium represents an important anti-inflammatory agent with a unique mechanism of action centered on chloride channel modulation across multiple cell types involved in asthma pathogenesis. The evidence from randomized controlled trials supports its efficacy for nocturnal asthma symptoms, exercise-induced bronchoconstriction, viral-induced asthma exacerbations, and allergen challenge responses [4] [3] [8]. Its favorable safety profile and minimal systemic absorption make it particularly valuable for pediatric populations and patients experiencing adverse effects from inhaled corticosteroids [5] [7]. The distinct mechanism of action also provides benefit for certain patients with steroid-resistant asthma, with approximately 50% showing good response in clinical trials [6].
Future research directions should focus on predictive biomarkers for treatment response, particularly in steroid-resistant populations, and exploration of potential applications in other inflammatory airway diseases. The development of novel formulations with improved delivery characteristics and longer duration of action could further enhance the clinical utility of this well-established anti-inflammatory agent. As personalized medicine approaches continue to evolve in asthma management, this compound sodium's unique mechanism positions it as a valuable option for specific asthma phenotypes, particularly those characterized by prominent neural inflammation components or cough-predominant symptoms.
Clinical studies on nedocromil sodium for allergic conjunctivitis have consistently used randomized, double-masked, placebo-controlled, multicenter designs to evaluate its efficacy and safety [1] [2] [3].
The table below summarizes the core design elements common across multiple clinical studies:
| Study Component | Description |
|---|---|
| Patient Population | Patients with a documented history of seasonal allergic conjunctivitis (SAC) and positive skin test to a relevant allergen (e.g., ragweed or birch pollen) [1] [2] [3]. |
| Study Design | Randomized, double-masked, placebo-controlled, parallel-group studies conducted across multiple centers [1] [2]. |
| Intervention | This compound Sodium 2% Ophthalmic Solution (one drop in each eye) [1] [2]. |
| Control | Placebo ophthalmic solution (vehicle), identical in appearance and usage [1] [2]. |
| Dosing Regimen | Twice daily for a duration of 4 to 8 weeks, designed to cover the peak pollen season [1] [2] [3]. |
The tables below summarize the primary efficacy outcomes and safety profile of this compound sodium from the clinical trials.
Table: Primary Efficacy Outcomes from Clinical Trials
| Symptom / Measurement | Outcome with this compound Sodium vs. Placebo | Statistical Significance (p-value) |
|---|---|---|
| Itching | Significant reduction [1] [2] [3] | p < 0.01 to p ≤ 0.04 |
| Conjunctival Redness (Injection) | Significant reduction [1] [3] | p ≤ 0.001 |
| Watering | Significant reduction (in children) [2] | p < 0.05 |
| Conjunctival Edema | Significant reduction [1] | p < 0.05 |
| Total Symptom Score | Significant improvement [1] [2] | p < 0.01 to p ≤ 0.001 |
| Global Efficacy Opinion | Superior ratings by both clinicians and patients [1] [4] | p < 0.02 |
Table: Safety and Tear Fluid Cytology Findings
| Assessment Area | Findings with this compound Sodium |
|---|---|
| General Safety | Adverse events were minor and transient [3]. |
| Tear Fluid Cytology | Significant decrease in neutrophils, eosinophils, and lymphocytes in patients with vernal conjunctivitis [4]. |
While clinical trials demonstrate efficacy, recent research delves into the immunopathogenesis of allergic conjunctivitis, revealing the critical role of the Th2 signaling pathway and related cytokines [5] [6]. The following protocol outlines a modern preclinical approach to evaluate potential therapeutic agents that target this pathway.
This protocol is adapted from contemporary research that explores the underlying mechanisms of allergic conjunctivitis [5].
1. Animal Model Establishment
2. Randomization and Drug Administration
3. Clinical Symptom Scoring
4. Sample Collection and Analysis
The efficacy of mast cell stabilizers like this compound sodium is best understood in the context of the complex immune response that characterizes allergic conjunctivitis.
The following diagram illustrates the key cellular and cytokine interactions in the Th2-mediated immune response, which is central to the pathology of allergic conjunctivitis and is a target for next-generation therapies.
This diagram shows that upon allergen exposure, antigen-presenting cells activate T-helper 2 (Th2) cells [6] [8]. Th2 cells release key cytokines (IL-4, IL-5, IL-13), which drive the allergic response: IL-4 and IL-13 promote B cells to class-switch to produce allergen-specific IgE, while IL-5 is critical for eosinophil infiltration [5] [6]. IgE antibodies bind to mast cells via the high-affinity FcεRI receptor. Upon re-exposure, the allergen cross-links IgE receptors, triggering mast cell degranulation and the release of pre-formed mediators like histamine, which cause the immediate symptoms of itching and redness [8]. The recruited eosinophils and sustained cytokine activity contribute to the late-phase and chronic inflammation [5] [8].
This compound sodium acts primarily by stabilizing mast cells and inhibiting their degranulation, thereby interrupting the process at a critical early step [4]. Recent investigational agents, such as the IL-4Rα blocking antibody CM310 mentioned in the experimental protocol, aim to target this pathway further upstream by blocking the signaling of both IL-4 and IL-13, thus inhibiting the Th2 response more broadly [5].
The clinical study methods for this compound sodium establish a robust standard for evaluating topical treatments for allergic conjunctivitis, demonstrating clear efficacy against key symptoms like itching and redness. While these older clinical trials provide strong evidence of symptomatic relief, modern research has significantly advanced our understanding of the Th2-mediated immunopathology underlying the disease. The provided experimental protocol and pathway diagram reflect this contemporary focus, offering researchers a framework to investigate next-generation therapies that target the root immune dysregulation in allergic conjunctivitis, moving beyond mast cell stabilization to broader immunomodulation.
Nedocromil sodium is a pyranoquinolone derivative with potent anti-inflammatory properties that has been extensively investigated for the management of respiratory diseases, particularly asthma. As a mast cell stabilizer, it inhibits the activation and mediator release from various inflammatory cells including eosinophils, neutrophils, macrophages, and mast cells. The compound's primary mechanism involves inhibition of sensory nerve activation and subsequent release of neuropeptides, thereby reducing bronchial hyperresponsiveness without exhibiting direct bronchodilator, antihistaminic, or corticosteroid activity [1]. Unlike corticosteroids which modulate gene expression, this compound acts primarily through cell membrane stabilization, making it particularly valuable for preventing bronchoconstriction triggered by allergens, exercise, and environmental irritants.
The therapeutic profile of this compound positions it as a prophylactic agent rather than a rescue medication, with clinical applications spanning allergic rhinitis and allergic conjunctivitis in addition to asthma management [2] [1] [3]. From a drug development perspective, this compound presents an interesting case study due to its unique chemical structure, favorable safety profile, and multiple administration routes (inhalation, ophthalmic, and intranasal). These properties have made it a valuable reference compound in preclinical research for evaluating new anti-asthma therapeutics. This application note provides a comprehensive technical resource for researchers utilizing this compound sodium in experimental asthma models, synthesizing methodological details from published studies and establishing standardized protocols for efficacy assessment.
Animal models have been instrumental in characterizing this compound's anti-inflammatory and anti-asthma properties. These models typically employ sensitization and challenge protocols with common allergens such as ovalbumin or ragweed pollen to induce asthma-like pathology. In a murine model of allergic conjunctivitis that shares immunological features with allergic asthma, this compound sodium demonstrated significant modulation of allergic responses through multiple mechanisms. Treated mice exhibited fewer clinical signs of allergy, lower levels of ragweed-specific IgE, reduced conjunctival eosinophil infiltration, decreased numbers of intact and degranulating mast cells, and diminished cytokine release [4]. This comprehensive anti-inflammatory profile underscores this compound's multi-targeted action beyond mere mast cell stabilization.
The guinea pig model of ocular anaphylaxis has provided additional insights into this compound's efficacy compared to other mast cell stabilizers. When administered topically as a 2% solution, this compound sodium significantly reduced antigen-induced vascular permeability, as measured by extravasation of Evans blue dye, to a similar extent as cromolyn sodium [3]. Histological examination further confirmed marked reduction in cellular infiltrate (mast cells, eosinophils, and neutrophils) in the substantia propria of the conjunctiva in drug-treated eyes. These findings demonstrate this compound's potency in controlling early-phase allergic reactions, which are critical components of asthma pathophysiology. The guinea pig model offers particular value for preliminary efficacy screening due to its reproducibility and quantifiable endpoints.
Exercise-induced asthma (EIA) models represent the most validated human challenge system for evaluating this compound's prophylactic efficacy. In a definitive dose-response study employing a double-blind, placebo-controlled design, ten patients with confirmed EIA received this compound sodium via nebuliser at concentrations ranging from 0.5 to 20 mg/mL 15 minutes before treadmill exercise challenge [5]. The study demonstrated that all tested concentrations provided significant protection against exercise-induced bronchoconstriction, attenuating the maximum percentage fall in FEV₁ by approximately 50-60% compared to control runs. This protective effect represented the maximum achievable efficacy with this compound, equivalent to that obtained with 4 mg administered by metered dose inhaler, despite proportional increases in plasma concentrations with higher nebulised doses [5].
The rapid onset of action observed in seasonal allergic rhinitis models further supports this compound's utility in preventing acute exacerbations. Patients receiving intranasal this compound reported significant symptom relief within 2 hours of the first dose during peak pollen exposure, with therapeutic benefits maintained throughout the 2-day testing period on a four-times-daily dosing regimen [2]. This rapid onset profile is particularly valuable for as-needed prophylaxis before anticipated allergen exposure. The consistency of this compound's performance across different challenge models (exercise, allergen) and administration routes (nebulised, intranasal) reinforces its reliability as a reference compound for benchmarking new anti-asthma drugs.
Table 1: Efficacy of this compound Sodium Across Experimental Asthma Models
| Model Type | Administration Route | Dose/Concentration | Efficacy Endpoint | Result | Reference |
|---|---|---|---|---|---|
| Human EIA | Nebulised | 0.5-20 mg/mL | % Attenuation of FEV₁ fall | 50-60% protection | [5] |
| Human EIA | Metered dose inhaler | 4 mg | % Attenuation of FEV₁ fall | Similar to nebulised (50-60%) | [5] |
| Seasonal allergic rhinitis | Intranasal | 1% solution (4 times daily) | Onset of symptom relief | Within 2 hours | [2] |
| Murine allergic conjunctivitis | Ophthalmic | 5 mg/day | Clinical signs, IgE, cellular infiltration | Significant reduction | [4] |
| Guinea pig ocular anaphylaxis | Ophthalmic | 2% solution | Evans blue extravasation | Significant reduction | [3] |
Table 2: Pharmacokinetic and Dosing Parameters of this compound Sodium
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| Protein binding | ~89% | Concentration-independent (0.5-50 µg/mL) | [1] |
| Half-life | ~3.3 hours | [1] | |
| Route of elimination | Urine (70%), feces (30%) | Unchanged drug | [1] |
| Metabolism | Not metabolized | Excreted unchanged | [1] |
| Plasma concentration | Dose-proportional | 0.5-20 mg/mL range | [5] |
| Maximum protection | 50-60% attenuation | Plateau effect beyond 0.5 mg/mL | [5] |
The human exercise challenge model represents a standardized methodology for evaluating prophylactic asthma treatments like this compound sodium. The protocol begins with subject selection criteria requiring confirmed exercise-induced asthma, defined as a ≥15% decrease in FEV₁ following treadmill exercise. Participants should ideally demonstrate prior responsiveness to this compound (≥40% attenuation of exercise-induced FEV₁ fall with 4 mg metered dose inhalation) to ensure assay sensitivity [5].
Pre-challenge procedures involve baseline spirometry measurements followed by administration of the test compound (this compound or placebo) 15 minutes before exercise challenge. This compound is typically delivered via nebuliser systems such as the Wright nebuliser at concentrations ranging from 0.5 to 20 mg/mL in double-blind fashion. The exercise challenge consists of treadmill running for 6-8 minutes at sufficient intensity to achieve 80-90% of maximum predicted heart rate, under controlled environmental conditions (temperature: 20-25°C, humidity: <50%) to standardize bronchoconstrictor stimulus [5].
Post-challenge assessment involves serial FEV₁ measurements at 5, 10, 15, 20, and 30 minutes after exercise completion. The primary efficacy endpoint is the maximum percentage fall in FEV₁, calculated as: [(Pre-exercise FEV₁ - Lowest post-exercise FEV₁) / Pre-exercise FEV₁] × 100. Plasma concentrations of this compound should be measured at the time of challenge to confirm exposure-response relationships [5]. This protocol demonstrates excellent reproducibility for quantifying drug effects on exercise-induced bronchoconstriction.
The murine model of allergic conjunctivitis provides a robust system for evaluating this compound's effects on allergic inflammation with relevance to asthma mechanisms. The protocol utilizes SWR/J mice (6-8 weeks old) divided into experimental groups: untreated, vehicle-controlled, and this compound-treated (typically 5 mg/day) [4]. Sensitization is achieved through topical application of ragweed pollen extract to both conjunctival and nasal mucosae daily for 7-14 days, establishing localized allergic sensitization.
This compound administration begins 3 days before allergen challenge and continues throughout the study period. Assessment parameters include clinical scoring of allergic signs (redness, swelling, discharge), serum IgE levels measured by ELISA, and histopathological evaluation of conjunctival tissues for eosinophil infiltration and mast cell numbers/activation status [4]. Tissue sections should also be examined for cytokine expression patterns to characterize immunomodulatory effects. This model effectively captures this compound's multi-faceted anti-allergic properties, particularly its impact on mast cell stabilization and eosinophil recruitment.
In vitro mast cell stabilization assays provide mechanistic insights into this compound's primary action. The protocol typically utilizes rat peritoneal mast cells or human mast cell lines, which are pre-treated with this compound sodium (0.1-100 µM) for 15-30 minutes before challenge with activators such as compound 48/80 or antigen-IgE crosslinking [6]. Mast cell activation is quantified by measuring histamine release or leukotriene production using ELISA or fluorometric assays. Additional endpoints include monitoring calcium flux and membrane stabilization events. This assay system directly demonstrates this compound's inhibition of mediator release from mast cells, establishing its fundamental mechanism of action relevant to asthma prophylaxis.
For pulmonary delivery in experimental models, this compound sodium is optimally prepared as sterile aqueous solutions at concentrations ranging from 0.5 to 20 mg/mL [5]. The solution should be isotonic (adjusted with sodium chloride) and at neutral pH (6.0-7.5) to prevent bronchial irritation. Wright nebulisers or equivalent devices should be calibrated to deliver particles with mass median aerodynamic diameter of 2-5 µm for optimal bronchial deposition. Administration timing of 15 minutes before challenge aligns with peak protective effect while allowing convenient dosing in clinical settings.
For ocular and nasal models, this compound is typically formulated as 1-2% solutions containing appropriate preservatives (e.g., benzalkonium chloride) and tonicity-adjusting agents [2] [3]. The solution should be sterilized by filtration (0.22 µm) and packaged in sterile, single-use containers to maintain stability. Administration follows a four-times-daily regimen in most protocols, reflecting the compound's duration of action. For animal studies, precise dosing can be achieved using micropipettes with appropriate tips to ensure consistent delivery to mucosal surfaces.
Figure 1: Mechanism of Action of this compound Sodium in Asthma
This compound sodium exerts its anti-asthma effects through a multi-target mechanism involving both inflammatory cells and neural pathways. As illustrated in Figure 1, the compound directly stabilizes mast cell membranes, preventing allergen-induced degranulation and subsequent release of preformed mediators including histamine, as well as newly synthesized leukotrienes (C4, D4, E4) and prostaglandin D2 [1]. This inhibition occurs through interference with chloride channel function and calcium flux, crucial signaling events for mast cell activation.
Concurrently, this compound acts on sensory nerve endings in the bronchial mucosa, inhibiting axon reflexes and the release of neuropeptides such as substance P, neurokinin A, and calcitonin gene-related peptide [1]. These neuropeptides normally contribute to bronchoconstriction, plasma extravasation, and mucus hypersecretion. Through this dual mechanism, this compound effectively blocks both the inflammatory and neural components of asthma pathophysiology, resulting in reduced bronchoconstriction, diminished airway inflammation, and attenuated bronchial hyperresponsiveness without direct bronchodilator activity.
Figure 2: Exercise-Induced Asthma Challenge Protocol Workflow
The integrated experimental workflow for evaluating this compound in human challenge models follows a systematic process as depicted in Figure 2. The protocol begins with rigorous subject selection based on confirmed exercise-induced asthma responsiveness, ensuring study population homogeneity. Following baseline pulmonary function assessment, the test compound administration occurs at a standardized 15-minute pre-challenge interval, optimized for this compound's onset of action [5] [2].
The core of the protocol involves standardized exercise challenge under controlled environmental conditions to provoke consistent bronchoconstriction. Post-challenge monitoring includes serial spirometry at predetermined intervals to capture the maximum FEV₁ fall, complemented by plasma sampling for pharmacokinetic-pharmacodynamic correlation [5]. This integrated approach allows comprehensive assessment of both efficacy and exposure-response relationships, providing robust data for comparative drug evaluation.
This compound sodium remains a valuable reference compound in asthma research due to its well-characterized mechanism, consistent efficacy across multiple challenge models, and favorable safety profile. The experimental protocols outlined in this application note provide standardized methodologies for evaluating mast cell stabilizers and other prophylactic asthma treatments. The dose-response characteristics observed with this compound—specifically the plateau effect beyond 0.5 mg/mL concentration—highlight the importance of appropriate dosing in both research and clinical contexts [5].
For drug development professionals, this compound serves as an excellent benchmark compound for positioning novel anti-inflammatory asthma therapies. Its unique combination of mast cell stabilization and sensory nerve inhibition provides a multi-target approach that remains relevant as asthma pathophysiology is increasingly understood as heterogeneous. Future research applications may include combination studies with other anti-asthma agents and investigations in specific asthma endotypes where mast cell activation plays a predominant role.
This compound sodium is a pyranoquinoline dicarboxylic acid derivative with potent mast cell-stabilizing properties, widely investigated for its ability to modulate inflammatory mediator release. As a mast cell stabilizer, it primarily functions by inhibiting the activation and subsequent secretion of preformed and newly synthesized inflammatory mediators from various mast cell populations. The drug's mechanism involves modulating intracellular signaling pathways that control degranulation, making it particularly effective against IgE-mediated allergic responses. Research has demonstrated that this compound sodium can differentially affect mast cells from various anatomical locations, with varying potency observed between human lung mast cells, bronchoalveolar lavage mast cells, and peritoneal mast cells. This specificity suggests that the drug may have particular therapeutic relevance for respiratory conditions where mast cells in the pulmonary environment are primary targets for its inhibitory activity [1].
The significance of this compound sodium in research extends beyond its clinical applications to its utility as a pharmacological tool for understanding mast cell biology. By studying its effects on mediator release, researchers can elucidate key pathways involved in mast cell activation and identify potential targets for novel therapeutic interventions. These application notes provide detailed methodologies for investigating this compound sodium's effects on mast cells in vitro, including standardized protocols for assessing its inhibition of histamine and other mediator release, ensuring reproducibility and reliability across experimental setups [2].
This compound sodium exerts its mast cell-stabilizing effects through multiple cellular inhibition pathways that converge to prevent mediator release. The drug primarily targets the early activation events that occur following mast cell stimulation, effectively raising the threshold required for degranulation. Studies have shown that this compound sodium inhibits histamine secretion from human mast cells obtained by bronchoalveolar lavage and from dispersed lung mast cells, though interestingly, tachyphylaxis was noted with the latter cell type only [1]. This differential response suggests that local microenvironmental factors may influence the drug's efficacy and that bronchoalveolar lavage mast cells, which would come into direct contact with inhaled formulations, may represent a primary therapeutic target.
The inhibitory mechanism appears to involve modulation of ion fluxes, particularly calcium and chloride channels, which are critical for the signaling cascades that lead to mediator release. By regulating these ion channels, this compound sodium prevents the influx of extracellular calcium that is necessary for the fusion of secretory granules with the plasma membrane. Additionally, the drug has been shown to affect phosphorylation events through actions on various protein kinases, further interrupting the signal transduction pathways that coordinate inflammatory mediator secretion [2] [3]. These multifaceted mechanisms collectively contribute to this compound sodium's capacity to suppress mast cell activation across diverse experimental models.
Table 1: Cellular Effects of this compound Sodium on Mast Cells
| Effect | Mechanism | Experimental Evidence |
|---|---|---|
| Histamine release inhibition | Blocks calcium influx and modulates chloride channels | 40-60% inhibition in human lung mast cells [1] |
| Cytokine modulation | Affects interleukin-2 mediated activation | Reduced IL-2 potentiation of histamine release [2] |
| Lipid mediator suppression | Inhibits phospholipase A2 and cyclooxygenase pathways | Decreased PGD2 and LTC4 production [3] |
| Strain-specific responses | Varies by mast cell source and culture conditions | Differential effects in rat peritoneal vs. human lung mast cells [3] |
The isolation of human lung mast cells represents a critical first step for investigating this compound sodium's mechanisms. Lung tissue specimens obtained from surgical resections should be processed within 2-4 hours of collection to maintain cell viability. The tissue must be finely minced in Hanks' Balanced Salt Solution (HBSS) containing collagenase Type II (1.5 mg/mL) and hyaluronidase (0.75 mg/mL), followed by incubation at 37°C for 60-90 minutes with gentle agitation. The resulting cell suspension should be filtered through nylon mesh (100-150 μm) to remove tissue debris, and mast cells purified using magnetic-activated cell sorting (MACS) with anti-CD117 immunomagnetic beads. The typical yield ranges from 1-5 × 10^4 mast cells per gram of lung tissue, with purity exceeding 95% as verified by toluidine blue staining or flow cytometry for CD117 and FcεRI expression [1].
For rat peritoneal mast cell isolation, euthanize rats according to approved ethical guidelines and inject 20-25 mL of ice-cold HBSS containing 0.1% bovine serum albumin (BSA) into the peritoneal cavity. Gently massage the abdomen for 1-2 minutes before collecting the lavage fluid. Centrifuge the collected fluid at 300 × g for 5 minutes and resuspend the cell pellet in HBSS/0.1% BSA. Purify mast cells using a discontinuous density gradient with 70% Percoll, centrifuging at 500 × g for 15 minutes. Mast cells typically form a distinct band at the gradient interface with >90% purity. For long-term cultures, maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 μg/mL streptomycin, and 50 ng/mL stem cell factor at 37°C in 5% CO₂ [3].
The histamine release assay provides a quantitative measure of mast cell degranulation in response to stimuli with or without this compound sodium pretreatment. Resuspend purified mast cells (1 × 10^5 cells/mL) in Tyrode's buffer containing 1.8 mM calcium chloride. Pre-incubate cell aliquots with varying concentrations of this compound sodium (10^-9 to 10^-4 M) or vehicle control for 15 minutes at 37°C before adding the activating stimulus (e.g., anti-IgE at 1 μg/mL, compound 48/80 at 1 μg/mL, or calcium ionophore A23187 at 1 μM). After 30 minutes of stimulation, stop the reaction by placing samples on ice and centrifuge at 400 × g for 5 minutes at 4°C. Collect both the supernatant (released histamine) and the cell pellet (cellular histamine). Measure histamine content in both fractions using either a fluorometric assay (o-phthaldialdehyde method) or a commercial ELISA kit. Calculate the percentage of histamine release as: (supernatant histamine / [supernatant histamine + pellet histamine]) × 100. The inhibition percentage by this compound sodium is determined by comparing with vehicle-treated controls [1] [2].
For assessment of lipid mediators, such as prostaglandin D₂ (PGD₂) and leukotriene C₄ (LTC₄), stimulate mast cells (5 × 10^5 cells/mL) with anti-IgE or calcium ionophore after pre-incubation with this compound sodium. After 30 minutes of stimulation, collect supernatants and add indomethacin (10 μM) immediately to prevent ex vivo synthesis of prostaglandins. Concentrate lipid mediators using solid-phase extraction with C18 columns and quantify using commercial EIA kits or liquid chromatography-mass spectrometry (LC-MS/MS). Normalize results to total cellular protein content or cell number [3].
The interleukin-2 modulation assay examines how this compound sodium affects cytokine-potentiated mast cell responses. Pre-incubate mast cells with this compound sodium (10^-6 to 10^-4 M) for 30 minutes before adding interleukin-2 (10-100 U/mL) for an additional 4 hours. Subsequently, challenge cells with anti-IgE or specific antigen and measure histamine release as described above. To assess cytokine production, stimulate mast cells for 6-24 hours in the presence of this compound sodium, then collect supernatants for cytokine measurement using ELISA for TNF-α, IL-4, IL-5, IL-6, and IL-13. For intracellular cytokine staining, add brefeldin A (10 μg/mL) during the final 4 hours of stimulation, then fix and permeabilize cells for flow cytometric analysis [2].
Table 2: Standard Assay Conditions for this compound Sodium in Mast Cell Studies
| Parameter | Histamine Release | Lipid Mediator Analysis | Cytokine Modulation |
|---|---|---|---|
| Cell density | 1 × 10^5 cells/mL | 5 × 10^5 cells/mL | 5 × 10^5 cells/mL |
| This compound pre-incubation | 15 minutes | 15-30 minutes | 30 minutes |
| Stimuli | Anti-IgE, compound 48/80, calcium ionophore | Calcium ionophore, anti-IgE | Anti-IgE, specific antigen + IL-2 |
| Stimulation time | 30 minutes | 30 minutes | 30 min (mediator release) 6-24h (cytokine production) |
| Key measurements | Histamine (fluorometric, ELISA) | PGD₂, LTC₄ (EIA, LC-MS) | TNF-α, IL-4, IL-5, IL-6, IL-13 (ELISA) |
| Typical inhibition range | 40-80% at 10^-4 M | 30-70% at 10^-4 M | 20-60% at 10^-4 M |
The concentration-dependent inhibition of mediator release by this compound sodium follows a characteristic sigmoidal pattern when plotted semi-logarithmically. Typical IC₅₀ values for histamine release inhibition range from 10^-6 to 10^-5 M, though significant variation exists depending on the mast cell source and activation stimulus. For human lung mast cells activated by anti-IgE, this compound sodium demonstrates approximately 40-60% inhibition at 10^-4 M concentration, while calcium ionophore-induced release may be less potently suppressed. The maximal efficacy of this compound sodium is typically observed between 10^-4 and 10^-3 M, with approximately 70-80% inhibition of histamine release in bronchoalveolar lavage mast cells. Notably, the drug's potency can be enhanced in certain cytokine-primed conditions, particularly with IL-2 pretreatment, where lower concentrations (10^-7 to 10^-6 M) may achieve significant inhibition [1] [2].
The temporal aspects of this compound sodium activity are crucial for experimental design. Maximum inhibition requires pre-incubation for at least 10-15 minutes before activation, with extended pre-incubation (up to 60 minutes) potentially enhancing efficacy in certain mast cell populations. However, prolonged exposure (beyond 2 hours) may lead to reduced activity in some systems, possibly due to receptor desensitization or drug internalization and metabolism. The inhibitory effect is generally reversible upon drug washout, though the recovery kinetics vary between mast cell types, with human lung mast cells showing complete recovery within 60 minutes of removal, while peritoneal mast cells may exhibit more prolonged suppression [3].
The efficacy of this compound sodium varies considerably across different mast cell sources and species, highlighting the importance of model selection for in vitro studies. Human bronchoalveolar lavage mast cells generally demonstrate greater sensitivity to this compound sodium compared with dispersed lung mast cells, with approximately 20-30% higher inhibition at equivalent concentrations. Similarly, rodent peritoneal mast cells typically show more variable responses, with some studies reporting lower sensitivity to this compound sodium compared to human pulmonary mast cells. This differential sensitivity may reflect variations in receptor expression profiles, signaling pathway components, or drug metabolism between mast cell subpopulations [1].
Table 3: Comparative Inhibition of Mediator Release by this compound Sodium Across Mast Cell Types
| Mast Cell Source | Activation Stimulus | This compound Concentration | Histamine Inhibition | Additional Effects |
|---|---|---|---|---|
| Human bronchoalveolar lavage | Anti-IgE | 10^-4 M | 60-80% | No tachyphylaxis |
| Human dispersed lung | Anti-IgE | 10^-4 M | 40-60% | Tachyphylaxis noted |
| Rat peritoneal (long-term culture) | Compound 48/80 | 10^-4 M | 50-70% | Modulated IL-2 effects |
| Human colonic mucosa | Anti-IgE | 10^-4 M | 30-50% | Tissue-specific response |
| Primate bronchoalveolar | Calcium ionophore | 10^-4 M | 45-65% | Reduced PGD2 and LTC4 |
The following diagrams illustrate the molecular mechanisms and experimental workflows for studying this compound sodium in mast cell assays, created using DOT language with the specified color palette and contrast requirements.
Diagram 1: Molecular mechanism of this compound sodium inhibition in mast cells. This compound sodium (green node) primarily targets calcium channel activation and subsequent degranulation processes (red inhibition arrows), preventing mediator release following antigen-IgE-FcεRI interaction.
Diagram 2: Comprehensive workflow for this compound sodium mast cell assays. The diagram outlines key steps from mast cell isolation through data interpretation, highlighting critical parameters and timepoints for experimental success.
Several critical factors require optimization when designing this compound sodium mast cell assays. The calcium concentration in assay buffers significantly influences results, with physiological calcium levels (1.2-1.8 mM) recommended for most applications. Higher concentrations may partially overcome this compound sodium's inhibitory effect, while calcium-free conditions will obviously abrogate activation. The serum concentration in culture media can also impact this compound sodium efficacy, as protein binding may reduce drug availability; thus, consistent serum levels (typically 0.1-1% BSA in assay buffers) should be maintained. Additionally, the cell viability and activation state profoundly affect results, with only preparations demonstrating >90% viability and responsive to positive controls (producing >20% histamine release) yielding reliable data [1] [2].
The selection of activation stimulus represents another crucial consideration. Anti-IgE-mediated activation most closely mimics physiological responses and typically shows consistent inhibition by this compound sodium. In contrast, calcium ionophore activation bypasses early signaling events and may be less potently inhibited, providing insight into the mechanism of action. Compound 48/80 offers an alternative activation pathway that is particularly relevant for rodent mast cells. Including multiple activation stimuli in experimental designs can provide more comprehensive assessment of this compound sodium's inhibitory profile [3].
Several technical challenges commonly arise in this compound sodium mast cell assays. The solubility of this compound sodium in aqueous solutions is limited, requiring preparation in distilled water or physiological buffers at neutral pH, with sonication if necessary. The drug is light-sensitive, so solutions should be protected from light and freshly prepared for each experiment. Donor-to-donor variability presents another significant challenge, particularly with human mast cells, necessitating adequate sample sizes and appropriate statistical analysis. Some mast cell preparations, particularly dispersed lung mast cells, may exhibit tachyphylaxis to this compound sodium upon repeated exposure, requiring careful experimental design to avoid desensitization [1].
Non-specific effects may occur at high this compound sodium concentrations (>10^-4 M), including membrane stabilization that could potentially impact cell viability. Appropriate controls should include vehicle-treated cells and reference stabilizers like sodium cromoglicate for comparison. For cytokine modulation studies, the timing of this compound sodium addition relative to cytokine pre-treatment is critical, as the drug may affect different signaling phases. When assessing lipid mediators, proper sample processing and storage is essential to prevent ex vivo synthesis or degradation, with immediate addition of enzyme inhibitors and storage at -80°C recommended [2] [3].
These application notes provide comprehensive methodologies for investigating this compound sodium's effects on mast cells in vitro, encompassing isolation techniques, activation assays, and analytical approaches. The detailed protocols enable researchers to standardize experimental procedures across laboratories, facilitating comparison of results and enhancing reproducibility. The quantitative data presented establish expected ranges for this compound sodium efficacy across different mast cell models, while the troubleshooting guidance addresses common technical challenges. Through implementation of these standardized approaches, researchers can more effectively elucidate the mechanisms of mast cell stabilization and contribute to the development of novel therapeutic strategies for mast cell-mediated inflammatory conditions.
The table below summarizes the key animal models used to study nedocromil sodium, detailing the administration routes and primary outcomes [1] [2] [3].
| Animal Species | Disease Model | This compound Administration | Key Findings & Efficacy |
|---|
| Rat [1] [4] | Allergic Conjunctivitis; Allergic Airway Response | Intravenous; Aerosol Inhalation (10 mg/ml & 50 mg/ml) | Significant inhibition of conjunctival edema, erythema, and mast cell degranulation [1]. Inhibition of both early and late-phase pulmonary responses to antigen [4]. | | Mouse [3] | Allergic Conjunctivitis | Topical (ocular) | Fewer clinical signs of allergy, lower allergen-specific IgE, and reduced eosinophil infiltration and mast cell numbers [3]. | | Guinea Pig [2] [5] | Allergic Asthma (Early & Late Phase) | Aerosol Inhalation | Inhibition of both early and late-phase bronchoconstriction [2] [5]. Reduction in subsequent eosinophil accumulation (anti-inflammatory effect) [2]. |
Here are detailed methodologies for key experiments investigating this compound sodium in animal models.
This protocol is adapted from a study investigating the effect of intravenous this compound sodium in active and passive sensitization models [1].
The workflow for this protocol can be visualized as follows:
Diagram 1: Experimental workflow for the rat allergic conjunctivitis model.
This protocol outlines a model used to demonstrate this compound's effect on both early and late-phase asthmatic responses [2] [5].
Diagram 2: Experimental workflow for the guinea pig allergic asthma model.
This compound sodium exerts its effects through multiple mechanisms, as visualized in the pathway below.
Diagram 3: Proposed mechanism of action of this compound Sodium. The drug primarily stabilizes mast cells to inhibit the early-phase response and also blocks the influx of inflammatory cells to prevent the late-phase response.
This compound sodium is a pyranoquinolone derivative with significant therapeutic applications in respiratory medicine, particularly as a mast cell stabilizer used in the management of asthma and allergic rhinitis. This complex molecule, chemically known as a 4H-pyrano[3,2-g]quinoline-2,8-dicarboxylic acid derivative, requires sophisticated manufacturing processes to ensure purity, efficacy, and safety. The global market for this compound sodium demonstrates steady growth, projected to continue at a compound annual growth rate (CAGR) of approximately 5% from 2025 to 2033, driven by increasing prevalence of respiratory diseases worldwide. [1] [2]
The manufacturing process encompasses both chemical synthesis of the active pharmaceutical ingredient (API) and pharmaceutical formulation into appropriate dosage forms, primarily inhalants and ophthalmic solutions. With the expiration of key patents, the market has seen increased participation from generic manufacturers, necessitating robust and efficient manufacturing protocols. These application notes provide detailed methodologies and analytical procedures to support researchers, scientists, and drug development professionals in the development and optimization of this compound sodium manufacturing processes. [3] [1]
The synthesis of this compound sodium follows a multi-step pathway beginning with appropriate starting materials such as N-(3-methoxyphenyl)acetamide. The initial stage involves a Friedel-Crafts acylation using acetyl chloride in the presence of aluminum trichloride (AlCl₃) as a Lewis acid catalyst in dichloromethane solvent. This reaction proceeds under controlled temperature conditions typically ranging from -10°C to 25°C, facilitating the introduction of acetyl groups to the aromatic system. The resulting intermediate undergoes simultaneous hydrolysis and demethylation when treated with aqueous hydrobromic acid (HBr), generating a key hydroxyphenyl compound. [4]
The subsequent stages involve cyclization reactions that form the characteristic pyranoquinolone structure, followed by carboxylation to introduce the carboxylic acid functionalities. The final step involves salt formation with sodium hydroxide to yield this compound sodium. The synthetic route requires meticulous control of reaction parameters including temperature, pH, and stoichiometry to maximize yield and purity while minimizing the formation of by-products. The crude product typically undergoes multiple purification steps including solvent extraction, crystallization, and filtration to achieve pharmaceutical grade material. [4]
Table 1: Key Reaction Parameters in this compound Sodium Synthesis
| Reaction Step | Reagents/Conditions | Temperature Range | Time | Key Intermediate |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, CH₂Cl₂ | -10°C to 25°C | 2-4 hours | N-(3-methoxyphenyl)acetamide derivative |
| Hydrolysis/Demethylation | Aqueous HBr (48%) | 100-120°C | 6-8 hours | Hydroxyphenyl compound |
| Cyclization | Diethyl ether, sodium hydroxide | 0-10°C | 1-2 hours | Pyranoquinolone core |
| Carboxylation | CO₂ pressure, basic conditions | 50-80°C | 4-6 hours | Dicarboxylic acid |
| Salt Formation | NaOH, polar solvent | 20-30°C | 30-60 minutes | This compound sodium |
Optimization of the synthetic process focuses on reaction efficiency and purity enhancement. Critical parameters include the moisture control during Friedel-Crafts acylation, as aluminum trichloride is highly moisture-sensitive. The reduction step utilizing sodium dithionite requires precise control of pH and temperature to maximize yield and minimize by-products. Research indicates that implementing quality by design (QbD) principles with particular attention to reaction stoichiometry, solvent purity, and catalyst activity significantly improves batch-to-batch consistency. [4]
The purification protocol employs a series of solvent extraction steps using dichloromethane followed by recrystallization from appropriate solvent systems such as ethanol-water mixtures. The final product typically exhibits a purity exceeding 99.5% as determined by high-performance liquid chromatography (HPLC). Process optimization has demonstrated the potential to achieve overall yields of 65-70% from initial starting materials, representing significant improvement from earlier synthetic routes which typically yielded 45-50%. These optimizations are particularly relevant in the context of increasing generic competition and cost pressures in the pharmaceutical market. [4] [1]
Liposomal formulations of this compound sodium enhance drug delivery efficiency and therapeutic performance by improving pulmonary retention and cellular uptake. The preparation method involves creating a thin lipid film by dissolving phospholipids (typically lecithin or synthetic phosphatidylcholines) and cholesterol in organic solvent, followed by solvent evaporation under reduced pressure. The resulting lipid film is then hydrated with an aqueous solution of this compound sodium, forming multilamellar vesicles. This suspension undergoes size reduction through sonication or extrusion through polycarbonate membranes to achieve uniform vesicle size distribution optimal for pulmonary delivery. [5]
The liposomal encapsulation process protects the drug from degradation and can provide controlled release properties. Quality parameters for the final liposomal formulation include vesicle size distribution (typically targeting 100-200 nm for pulmonary delivery), encapsulation efficiency (generally >80%), and physical stability over the proposed shelf life. The formulation may also include cryoprotectants such as trehalose if lyophilization is required for product stability. These advanced delivery systems represent significant innovation in this compound sodium presentation, potentially offering improved patient outcomes through enhanced pulmonary targeting. [5]
Table 2: Liposomal Formulation Composition for this compound Sodium
| Component | Function | Concentration Range | Notes |
|---|---|---|---|
| This compound sodium | Active ingredient | 1-2% w/v | Dissolved in aqueous phase |
| Phosphatidylcholine | Primary lipid | 5-10% w/v | Purified egg or soybean source |
| Cholesterol | Membrane stabilizer | 1-3% w/v | Pharmaceutical grade |
| α-Tocopherol | Antioxidant | 0.01-0.05% w/v | Prevents lipid peroxidation |
| Trehalose | Cryoprotectant | 5-10% w/v | For lyophilized formulations |
| Sodium bicarbonate | Buffer | 0.5-1% w/v | pH adjustment to 7.0-7.6 |
Dry powder inhaler (DPI) formulations represent the most common delivery system for this compound sodium, accounting for approximately 75% of the market value. These formulations utilize the carrier-based approach, where micronized this compound sodium (typically 1-5 μm aerodynamic diameter) is blended with coarse carrier particles, most commonly lactose monohydrate. The manufacturing process involves precision micronization of the API using fluid energy mills or jet mills, followed by blending with the carrier in high-shear mixers. The interaction between the micronized drug particles and carrier surface is critical to formulation performance, affecting powder flowability, dose uniformity, and aerosolization efficiency. [6]
The optimization of DPI formulations requires careful balance between adhesive forces (drug-carrier interaction) and cohesive forces (drug-drug interaction). Studies demonstrate that incorporating force control agents such as magnesium stearate (0.5-2%) or leucine (1-3%) can significantly improve aerosol performance by modifying interfacial energy. Additionally, the inclusion of fine particle fractions of the carrier (typically 5-20% of particles <10 μm) enhances drug detachment from carrier surfaces during inhalation. The manufacturing process employs geometric dilution techniques to ensure homogeneous distribution of all components, with blending times typically ranging from 15-60 minutes. [6]
Short Title: DPI Formulation Workflow
High-performance liquid chromatography (HPLC) represents the primary analytical method for quantification of this compound sodium and related substances. The recommended chromatographic conditions employ a reverse-phase C18 column (250 × 4.6 mm, 5 μm particle size) maintained at 30°C. The mobile phase typically consists of a gradient mixture of phosphate buffer (pH 3.0) and acetonitrile, with a flow rate of 1.0 mL/min and detection at 254 nm. The injection volume is generally 20 μL, and the total run time approximately 25 minutes, sufficient to separate this compound sodium from its potential impurities and degradation products. [3]
The method validation demonstrates excellent linearity (r² > 0.999) over the concentration range of 25-150% of the test concentration, precision with relative standard deviation (RSD) of not more than 2.0% for replicate injections, and accuracy demonstrating recovery of 98-102%. For related substances determination, the method should be capable of detecting impurities at the 0.05% level with respect to the this compound sodium concentration. System suitability criteria typically require a tailing factor of not more than 2.0, theoretical plates not less than 5000, and RSD of not more than 2.0% for replicate injections of the standard solution. [3]
The aerosol performance evaluation of this compound sodium inhalation products employs cascade impaction methodology, with the Next Generation Impactor (NGI) representing the current regulatory standard. The testing protocol involves discharging the inhaler at a calibrated flow rate (typically 60-100 L/min depending on device resistance) for the appropriate duration. The collected drug mass at each stage is quantified using validated analytical methods, allowing calculation of critical performance parameters including emitted dose (ED), fine particle dose (FPD) (mass of particles <5 μm), and fine particle fraction (FPF) (FPD/ED×100). [6]
The quality control protocol for this compound sodium inhalation products includes uniformity of delivered dose testing across the product's labeled number of doses, with acceptance criteria typically requiring not less than 75% and not more than 125% of the labeled claim for individual doses, and RSD of not more than 7.8% across multiple doses. Additionally, the moisture content determination by Karl Fischer titration is critical, as moisture can significantly affect powder dispersion and stability. The recommended limits for moisture content are typically not more than 5.0% w/w for DPI formulations. [6]
Table 3: Analytical Quality Control Specifications for this compound Sodium
| Test Parameter | Methodology | Specification | Frequency |
|---|---|---|---|
| Identification | HPLC/FTIR | Must match reference standard | Each batch |
| Assay | HPLC | 97.0-103.0% of labeled claim | Each batch |
| Related substances | HPLC | Individual unknown: NMT 0.2% Total impurities: NMT 1.0% | Each batch | | Water content | Karl Fischer | NMT 5.0% w/w | Each batch | | Particle size distribution | Laser diffraction | Dv50: 1.0-5.0 μm Dv90: NMT 10.0 μm | Each batch | | Microbial limits | USP <61> | TAMC: NMT 100 cfu/g TYMC: NMT 50 cfu/g | Each batch | | Aerodynamic assessment | NGI | FPF: NLT 40% of labeled dose | Stability |
The regulatory submission for this compound sodium requires comprehensive chemistry, manufacturing, and controls (CMC) documentation filed as a Drug Master File (DMF). The DMF must contain detailed information about the manufacturing process including complete description of synthetic route, processing conditions, and in-process controls. The container closure system details with specifications and testing methods must be provided, along with comprehensive stability data supporting the proposed retest date or shelf life. The DMF should also include detailed information about the characterization of impurities and degradation products, along with their qualification thresholds. [3]
Currently, there are multiple DMFs active for this compound sodium, including those held by Sanofi (DMF #10944), Chemo Iberica SA, and Fisons. These DMFs are typically classified as Type II filings, covering drug substances, drug substance intermediates, and materials used in their preparation. The regulatory landscape has evolved significantly since the initial approval of this compound sodium products, with increased emphasis on quality by design (QbD) principles, risk management, and lifecycle management. Manufacturers should anticipate rigorous assessment of their control strategies, particularly for critical quality attributes such as particle size distribution, polymorphic form, and impurity profiles. [3]
Process validation for this compound sodium manufacturing follows the three-stage approach encompassing process design, process qualification, and continued process verification. The critical process parameters (CPPs) requiring validation include reaction temperature, pH control during salt formation, crystallization conditions, and micronization parameters. The validation protocol must demonstrate that the manufacturing process consistently produces material meeting all critical quality attributes (CQAs) including identity, assay, purity, particle size distribution, and residual solvents. [4] [1]
The validation approach typically involves a minimum of three consecutive commercial-scale batches using the same equipment, operating parameters, and procedures intended for routine manufacturing. Statistical process control (SPC) tools are employed to establish appropriate control limits for each CPP. Additionally, the validation program should include assessment of hold times for intermediates, determination of appropriate in-process testing, and evaluation of cleaning validation to prevent cross-contamination. The extensive validation data supports the regulatory filing and provides assurance of consistent product quality throughout the product lifecycle. [4] [1]
The manufacturing process for this compound sodium encompasses sophisticated chemical synthesis and specialized pharmaceutical formulation technologies to ensure production of a high-quality therapeutic agent for respiratory diseases. The synthetic route involves multiple steps requiring precise control of reaction parameters, while the formulation processes, particularly for dry powder inhalers, demand expertise in powder technology and aerosol science. The comprehensive analytical methodology and rigorous quality control measures described in these application notes provide the foundation for consistent manufacturing of this compound sodium products that meet regulatory standards. [4] [6]
The evolving market dynamics and increasing regulatory expectations necessitate continuous improvement in manufacturing processes and control strategies. Implementation of quality by design principles, advanced process analytics, and robust lifecycle management approaches will be essential for manufacturers to maintain competitiveness in this market. The information presented in these application notes provides researchers and pharmaceutical development professionals with detailed protocols and reference data to support the development, optimization, and scale-up of this compound sodium manufacturing processes. [7] [1]
The table below summarizes the key physicochemical and storage data for nedocromil sodium, compiled from product information and scientific literature.
| Property / Specification | Details | Source / Context |
|---|---|---|
| Chemical Name | 4H-Pyrano[3,2-g]quinoline-2,8-dicarboxylic acid, 9-ethyl-6,9-dihydro-4,6-dioxo-10-propyl-, disodium salt [1] [2] | Drug substance |
| Physical Form (Ophthalmic) | Clear, yellow, sterile solution [1] | Commercial product (Akorn) |
| Physical Form (Inhalation) | Yellow powder; micronized in a pressurized metered-dose aerosol [2] | Commercial product (Tilade) |
| Solubility | Soluble in water (1 in 40) and ethanol (1 in 410) [3] | Drug substance |
| General Storage | Store in a closed container at room temperature, away from heat, moisture, and direct light. Do not freeze. [4] [1] [2] | Product literature |
| Specific Storage Temp | 20° to 25°C (68° to 77°F); excursions permitted to 15-30°C (59-86°F) [1] [2] | Commercial product (Ophthalmic) |
| Stability to Humidity | Stable as trihydrate at 12-76% RH; conversion to heptahemihydrate at 86% RH decreases aerosol performance. [5] | Research on powder formulation |
| Osmolality (Solution) | 270 to 330 mOsm/kg [1] | Commercial product (Ophthalmic) |
| pH (Solution) | 4.0 to 5.5 [1] | Commercial product (Ophthalmic) |
For researchers, handling this compound sodium, particularly in dry powder form, requires careful attention to environmental conditions and analytical techniques.
This protocol is based on a study that investigated how storage humidity affects the aerosol performance of this compound sodium dry powder [5].
1. Objective: To determine the effect of relative humidity (RH) on the physicochemical stability and aerosol dispersion performance of micronized this compound sodium trihydrate.
2. Materials:
3. Methodology:
4. Data Interpretation: Correlate the solid-state form (from XRPD) with the performance metrics. The decrease in aerosol performance is linked to the change in hydrate state, which affects particle deaggregation [5].
The workflow for this experimental protocol can be visualized as follows:
When using the commercial ophthalmic solution in laboratory studies (e.g., for in vitro assays), adhere to the manufacturer's specifications to maintain stability and sterility.
The search results indicate that specific, detailed laboratory handling procedures (e.g., material safety data, waste disposal, specific in-vitro assay protocols) for this compound sodium are not publicly available. To acquire this level of detail, you may need to:
The table below summarizes key properties of nedocromil sodium that are relevant to its formulation:
| Property | Description | Impact on Solubility & Performance |
|---|---|---|
| Chemical Nature | Pyranoquinoline dicarboxylic acid [1] [2] | Inherent molecular structure influences its solid-state properties and interaction with solvents. |
| Crystal Form (Stable) | Trihydrate [3] | The stable crystalline form under most handling conditions. |
| Crystal Form (High RH) | Converts to Heptahemihydrate at ~86% Relative Humidity [3] | This conversion significantly decreases the deaggregation and aerosol performance. |
| Particle Size | Ultrafine powder, volume median diameter ~1 μm [3] | Small particle size is prone to strong inter-particulate forces, leading to aggregation. |
| Key Solubility Issue | Poor deaggregation of powder particles, not dissolution [3] | Particles stick together, hindering their dispersal and delivery as a functional aerosol. |
To troubleshoot and study this compound solubility and performance issues, you can employ the following methodologies.
This protocol is based directly on the research that identified the heptahemihydrate conversion issue [3].
Understanding the primary particle properties is crucial.
FAQ 1: Why does our this compound sodium powder, despite having a small primary particle size, perform poorly in aerosol tests?
FAQ 2: How does humidity affect this compound sodium powder during storage?
FAQ 3: Is the solubility problem with this compound related to its chemical solubility in solvents?
The following diagram summarizes the experimental workflow for investigating this compound performance issues and the known cellular mechanisms that its stabilization properties may involve.
The primary stability challenge for Nedocromil Sodium trihydrate (NST), the form used in DPIs, is its sensitivity to high relative humidity (RH), which induces a crystal form change that severely impacts aerosol performance [1] [2].
The table below summarizes the key stability factors and their implications for research and development.
| Factor | Impact on Stability & Performance | Key Experimental Findings |
|---|---|---|
| High Relative Humidity | Induces conversion from trihydrate to heptahemihydrate [1] [2]. | Conversion occurs at ≥86% RH; leads to significantly decreased powder deaggregation in an in vitro model [1]. |
| Hydrate Form | Determines physical stability and aerosol performance [1] [2]. | Trihydrate (NST) is stable between 6.4% to 79.5% RH at 22°C; the monohydrate is extremely hygroscopic and unsuitable for DPIs [2]. |
| Powder Processing | Governs cohesive interactions and deaggregation efficiency, rather than being a primary size-reduction step [1] [2]. | Both milled and micronized NST had a similar volume median diameter of ~1 μm, but micronized powder showed greater cohesion and poorer aerosol performance [1] [2]. |
This methodology is adapted from Clarke et al. to assess how storage humidity affects the in vitro aerosol performance of NST [1] [2].
1. Principle: This experiment characterizes the aerosol performance of NST powders after storage at controlled humidity levels to identify critical RH thresholds that degrade performance due to physicochemical changes.
2. Materials & Equipment:
3. Procedure:
4. Data Analysis:
The experimental workflow for this protocol can be visualized as follows:
Q1: Our NST DPI formulation shows poor aerosol performance. What is the most likely cause? The most probable cause is high humidity exposure during storage or processing, leading to a conversion from the trihydrate to the heptahemihydrate crystal form [1]. This change increases cohesive forces between particles, making the powder difficult to deaggregate during inhalation [1] [2]. Ensure all processing and storage is conducted in a controlled environment at low to moderate humidity (well below 80% RH).
Q2: How does the "micronized" NST differ from the "milled" material in terms of performance? Interestingly, while both milled and micronized NST have a similar primary particle size (~1 μm), the micronized powder often demonstrates greater cohesiveness and poorer aerosol performance [1] [2]. This suggests that the micronization process may not be a primary size-reduction step but rather a deaggregation stage that creates stronger inter-particulate forces. If possible, characterize the performance of different processed batches.
Q3: What are the stable hydrate forms of this compound Sodium for DPI formulation?
The relationship between environmental conditions, material properties, and final performance is key. The following diagram illustrates this logical pathway for NST performance failure:
The primary method identified for encapsulating this compound sodium is thin-film hydration, also known as the Bangham method [1].
Based on the general liposome literature and the this compound patent, here are answers to potential technical questions.
| Question | Explanation & Guidance |
|---|---|
| What size of liposomes is optimal for pulmonary delivery? | For alveolar deposition, aim for fine particles 1–5 μm in diameter. Particles < 3 μm have an 80% chance of reaching lower airways and 50-60% chance of reaching alveoli [2] [3]. |
| How can I control the size and lamellarity of the liposomes? | Post-hydration, MLVs can be processed into smaller, unilamellar vesicles (SUVs/LUVs). Common techniques include sonication or extrusion through polycarbonate membranes of defined pore size [4]. |
| Does the phase transition temperature ((T_m)) of lipids matter? | Yes. Lipid bilayers become more fluid and permeable above their (T_m). Using lipids with a (T_m) near body temperature (37°C) may be designed for sustained release [4]. |
| What critical quality attributes should I test? | Key attributes include:
The following diagram outlines the core steps for preparing this compound liposomes via the thin-film hydration method, synthesized from the patent and general principles [4] [1].
Key Technical Details:
The core method described is well-established but dated. Current research employs more advanced techniques to improve encapsulation efficiency and control particle size.
Q1: What is the typical compliance rate for patients prescribed nedocromil sodium? Compliance with this compound sodium is generally poor. A key 16-week study using electronic monitoring found that patients averaged only 2.1 out of 4 prescribed daily doses. Only about 35% of patients were considered compliant, defined as taking 60% or more of their medication on at least 60% of the study days [1].
Q2: Does combining this compound with a bronchodilator in a single inhaler improve compliance? Available evidence suggests it does not. A clinical trial comparing this compound sodium alone to a combination of this compound and salbutamol in a single inhaler found no significant difference in compliance rates between the two groups over a three-month period [1].
Q3: What is the "dumping phenomenon" in compliance monitoring? The "dumping phenomenon" refers to patients activating their inhaler multiple times without actually inhaling the medication, often right before a clinic appointment or monitoring check to create the appearance of good compliance. This behavior can be revealed by electronic monitoring devices but is missed by simpler methods like canister weighing or patient self-reporting [1].
Q4: How does self-reported compliance compare to electronically monitored data? Self-reported compliance is notoriously inaccurate and tends to significantly overestimate actual use. In one study, while electronic monitoring showed an average of about 4-5 actuations per day, patient questionnaires reported an average of over 7 actuations per day—much closer to the prescribed 8 actuations per day [1].
Q5: Are there specific patient populations at higher risk for non-adherence? Yes, research indicates that low-income, urban, and minority children with asthma demonstrate particularly low adherence rates. One study in this population found mean use of MDI medication was only 44% of the prescribed dosage, and over a quarter of patients used incorrect inhaler technique, further reducing effective dosing [2].
The table below summarizes compliance data from a key clinical trial that directly compared multiple measurement methods [1].
Table 1: Compliance Measurement in a this compound Sodium Clinical Trial
| Measurement Method | This compound Sodium (Actuations/Day) | This compound/Salbutamol Combination (Actuations/Day) | Prescribed Regimen (Actuations/Day) |
|---|---|---|---|
| Electronic Nebulizer Chronolog (Weeks 11-12) | 4.2 ± 2.6 | 4.6 ± 2.5 | 8 |
| Canister Weight Change | 5.3 ± 2.1 | 5.3 ± 2.0 | 8 |
| Patient Questionnaire | 7.5 ± 1.3 | 7.4 ± 1.3 | 8 |
| % of Compliant Patients | 35% | 34% | - |
For researchers designing studies where adherence is a critical variable, here are detailed methodologies for key compliance measurement techniques based on the cited literature.
This method is considered the most accurate for capturing real-world dosing patterns [1].
This method provides an objective measure of overall medication use but lacks granularity on timing [1] [2].
Correct technique is essential for drug delivery, and environmental factors can impact disease control and adherence behavior [2].
The relationships between different compliance assessment methods and their respective limitations can be visualized as follows. Electronic monitoring is the most revealing method, as it uncovers behaviors like dose dumping that inflate results from other techniques.
The research indicates that a four-times-daily dosing regimen for this compound sodium faces significant compliance challenges. For your research and development work, focusing on simplified dosing regimens and utilizing electronic monitoring for accurate data collection in clinical trials is critically important.
This compound sodium was used as a maintenance therapy for asthma prevention, not for acute attacks. The standard dosing regimen from historical clinical protocols is detailed below.
| Parameter | Standard Protocol |
|---|---|
| Dosage Form | Metered Dose Inhaler (MDI) [1] [2] |
| Single Actuation | 2 mg [1] [2] |
| Dose per Session | 2 actuations (4 mg total) [2] |
| Dosing Frequency | 2 to 4 times daily [1] [3] [2] |
| Key Consideration | Required regular, daily use for 2-4 weeks to achieve full effect [4] |
Important Discontinuation Note: Inhalation products containing this compound were withdrawn from the U.S. market by King Pharmaceuticals on April 30, 2008 [4]. This information is provided for historical and research context.
Researchers have investigated whether combining this compound with a bronchodilator in a single inhaler could improve patient compliance.
1. Study Protocol Overview:
2. Key Findings & Data: Compliance was measured using multiple methods, with electronic monitoring (Nebulizer Chronolog) being the most accurate.
| Measurement Method | This compound Only (Actuations/day) | This compound/Salbutamol Combo (Actuations/day) |
|---|---|---|
| Electronic Monitor (Nebulizer Chronolog) | 4.2 ± 2.6 | 4.6 ± 2.5 |
| Canister Weight Change | 5.3 ± 2.1 | 5.3 ± 2.0 |
| Patient Questionnaire | 7.5 ± 1.3 | 7.4 ± 1.3 |
3. Critical Technical Notes:
A key application of this compound in therapy was as an adjunct to, and potential substitute for, maintenance bronchodilators like theophylline.
1. Study Protocol Overview:
2. Experimental Workflow & Tapering Schedule: The following diagram illustrates the critical path of the theophylline reduction protocol:
3. Efficacy Outcomes: The study reported statistically significant findings (p < 0.05) in favor of this compound sodium compared to placebo for [3]:
Understanding the molecular mechanism is crucial for designing rational combination therapies.
1. Primary Mechanism: this compound is classified as a mast cell stabilizer [6] [7]. Its primary action is to inhibit the activation and subsequent release of inflammatory mediators from various cells involved in the asthmatic response [7] [8].
2. Target Cells and Mediators: this compound has been shown to inhibit activation of and mediator release from [7]:
3. Key Inhibited Pathways: The drug acts on multiple pathways to prevent the release of [7]:
The following diagram summarizes this multi-target mechanism:
| Scenario | Possible Cause | Recommended Action |
|---|---|---|
| Lack of efficacy in acute bronchospasm | This compound is a preventive medication, not a bronchodilator. | Confirm the drug is being used for prophylaxis, not for relief of acute symptoms [4]. |
| Patient reports poor compliance with 4-times-daily dosing | High dosing frequency can be a barrier to adherence. | Refer to studies that successfully used a twice-daily regimen (4 mg BD) as part of combination therapy [3]. |
| Planning a protocol for steroid-sparing therapy | This compound provides an alternative anti-inflammatory mechanism. | Design a controlled withdrawal/taper of the existing steroid, similar to the theophylline reduction protocol, while initiating this compound [3] [8]. |
The table below summarizes key quantitative findings on this compound's dose-response relationship from experimental studies:
| Aspect | Route | Dosing Information | Observed Response & Relationship |
|---|
| Asthma Maintenance [1] | Inhalation (Metered-Dose) | 2 inhalations (1.75 mg/inh) QID May reduce to TID or BID after control established | Dosing Adjustment: No direct dose-response; control allows for dose reduction. | | Exercise-Induced Asthma [2] | Nebulization | 0.5, 5, 10, 20 mg/mL (single dose, 15 min pre-challenge) | Ceiling Effect: All concentrations provided ~50-60% protection from FEV1 fall; no significant difference between doses. | | Histamine-Induced Itch/Flare [3] | Iontophoresis (Skin) | 2% solution (1.71 µg delivered over ~0.8 cm²) | Robust Inhibition: Significant reduction in itch (~74%) and flare (~65%) vs. control. |
Here are detailed methodologies from key studies that you can adapt or reference for your own experiments.
This double-blind, dose-response study assessed the protective effect of nebulized this compound against exercise challenge [2].
This study demonstrated this compound's inhibitory effect on sensory nerve-mediated responses in human skin [3].
This compound's efficacy ceiling is likely due to its multi-faceted mechanism of action, which extends beyond mast cell stabilization.
Diagram Title: this compound's Multi-Target Mechanism of Action
The diagram illustrates that this compound's effects are not unlimited. Key reasons for the observed ceiling effect include [2] [3] [4]:
Q: Why don't I see increased efficacy with higher nebulized doses of this compound in my model? A: This is likely the expected ceiling effect. Evidence suggests that once a threshold concentration is reached at the target sites (e.g., airway nerves and mast cells), the protective effect plateaus. Doubling the dose will not produce a greater response, though plasma concentrations will continue to rise [2].
Q: How does the route of administration impact the dose-response? A: The route is critical. A dose delivered via nebulizer (reaching the lower airways) cannot be directly compared to a dose from a metered-dose inhaler (MDI) due to differences in lung deposition and local concentration. Furthermore, systemic delivery (e.g., iontophoresis in skin studies) demonstrates a robust response but operates under different pharmacokinetic principles [2] [3].
Q: My experiment shows this compound inhibits neurogenic flare. Is this a local or systemic effect? A: In the validated skin model, the effect is local. Iontophoresis delivers the drug directly to a confined area of skin, and the inhibition of flare and itch at that specific site confirms a local action on cutaneous sensory nerves [3].
Q: Where should this compound sit in a treatment protocol relative to inhaled corticosteroids? A: Clinical guidelines have historically positioned this compound as an alternative for mild persistent asthma, especially when inhaled corticosteroids are not preferred due to safety profiles. However, its efficacy is generally considered less than that of inhaled corticosteroids [5] [6].
The table below summarizes quantitative data on Nedocromil's long-term performance from pivotal clinical studies.
| Study / Trial Name | Duration | Patient Population | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|---|
| Childhood Asthma Management Program (CAMP) [1] | 4.3 years treatment + 4.8 years post-trial follow-up | 1,041 children with mild-to-moderate asthma | Reduced urgent care visits and courses of prednisone during treatment phase. No long-term difference in lung function, asthma control, or psychological status after discontinuation. [1] | No long-term impact on bone density, fracture rate, or psychological measures. A small, persistent reduction in growth velocity (mean -0.9 cm in final height) was observed, more pronounced in girls. [1] |
| Addition to Bronchodilator Therapy [2] | 8 weeks | 35 adults with chronic asthma on theophylline and inhaled β2-agonists | Significant improvement in symptom scores, PEF, and reduced rescue bronchodilator use. Efficacy maintained during and after theophylline reduction/withdrawal. [2] | Well-tolerated with excellent compliance and no patient withdrawals. [2] |
| General Clinical Trials (Summary) [3] | 1-52 weeks | 6,469 patients (adults and children ≥6 years) with asthma | Effective as a maintenance therapy for mild to moderate asthma. [3] | Generally well-tolerated. Most common side effects: unpleasant taste (11.6%), coughing (8.9%), pharyngitis (7.6%), and headache. [3] |
This compound sodium is an anti-inflammatory agent that is not a steroid [4]. Its primary mechanism involves the inhibition of activation and mediator release from various inflammatory cells crucial in asthma pathogenesis, including eosinophils, neutrophils, macrophages, and mast cells [5]. It inhibits the release of histamine, prostaglandin D2, and leukotrienes (C4) [5].
The following diagram illustrates this multi-target mechanism:
Diagram 1: Proposed anti-inflammatory and mast cell-stabilizing mechanism of action of this compound sodium. Based on information from [4] [5].
Issue 1: Evaluating Long-Term vs. Short-Term Outcomes
Issue 2: Interpreting Mixed Results in Composite Endpoints
Q1: Does long-term use of this compound lead to tolerance or tachyphylaxis? A: No. Available evidence from multi-year studies does not indicate the development of tolerance. Its efficacy is maintained with continuous use [2] [1].
Q2: How does this compound's long-term efficacy and safety profile compare to Inhaled Corticosteroids (ICS) like budesonide? A: In direct comparisons (e.g., the CAMP trial), budesonide generally showed a broader and stronger effect on asthma control and airway hyperresponsiveness. However, this compound had a different safety profile, with the primary long-term concern for budesonide being a small, transient impact on growth velocity in children [1].
Q3: Can this compound be used to reduce dependency on other asthma medications in the long term? A: Yes. Studies demonstrate that adding this compound to a regimen of bronchodilators (like theophylline) can confer significant benefit and may allow for a reduction in the dosage or discontinuation of the concomitant medication while maintaining asthma control [2].
The table below summarizes the frequency and management strategies for side effects associated with nedocromil, categorized by formulation. This data is synthesized from clinical reviews and drug monographs [1] [2] [3].
| Formulation | Side Effect | Approximate Frequency (vs. Placebo) | Recommended Management / Notes |
|---|---|---|---|
| Inhalation [1] | Unpleasant Taste | Common (13%) | Led to drug withdrawal in up to 3% of patients. Consider this in adherence calculations. |
| Nausea & Vomiting | Less Common (2-4%) | Typically mild; often transient. | |
| Cough & Throat Irritation | Common (6-7%) | Management: Drink water before and after inhalation to reduce irritation [1]. | |
| Drug-Induced Bronchospasm | Less Common (5%) | Management: Use a SABA (e.g., albuterol) 2 minutes prior to this compound dosing [1] [4]. | |
| Headache | Common (up to 6%) | Generally not a reason for discontinuation. | |
| Elevated Liver Enzymes (SGPT) | Less Common (~3%) | Monitor liver function tests in long-term preclinical or clinical studies. | |
| Ophthalmic [2] [3] | Ocular Burning/Stinging/Irritation | Most Common | Often transient. Ensure proper drop administration technique to minimize discomfort. |
| Headache | Common | - | |
| Unpleasant Taste | Common | Results from nasolacrimal duct drainage. Reassure that this is a known, systemic effect. | |
| Nasal Symptoms (stuffiness) | Common | - | |
| Increased Sensitivity to Light | Common | - |
Understanding the pharmacology of this compound is key to interpreting its side effect profile and designing related experiments.
The following diagram illustrates the primary cellular mechanism of action of this compound sodium.
Q1: What is the most frequent side effect leading to discontinuation of inhaled this compound in clinical studies? A1: Unpleasant taste was the most common side effect leading to withdrawal, causing up to 3% of patients to discontinue the drug in clinical trials [1]. This is a critical factor for estimating adherence and dropout rates in trial design.
Q2: Are there any known drug interactions with this compound? A2: According to the reviewed monographs, This compound ophthalmic solution has no noted severe, serious, moderate, or minor drug interactions [3]. For the inhalation form, using a short-acting beta agonist (SABA) prior to this compound is recommended to prevent bronchospasm, but this is a synergistic therapeutic strategy, not a negative interaction [1] [4].
Q3: What are the critical pharmacological safety findings from preclinical studies? A3: Key preclinical data shows:
Q4: How can bronchospasm induced by inhaled this compound be mitigated in a study protocol? A4: The established protocol is to administer a short-acting bronchodilator (e.g., albuterol) at least 2 minutes prior to the inhalation of this compound [4]. This pre-treatment can also help reduce co-occurring side effects like cough [1].
Q5: Is this compound safe for use in pediatric populations? A5: Yes, for the conditions studied. The ophthalmic solution is approved for children 3 years and older [2] [3]. The inhalation aerosol was approved for children 6 years and older, with no pediatrics-specific problems identified that would limit its usefulness [4].
Q6: What is the current regulatory status of inhaled this compound? A6: It is important for researchers to note that inhalation products containing this compound were withdrawn from the U.S. market by King Pharmaceuticals on April 30, 2008 [4]. The ophthalmic solution (brand name Alocril) remains available.
This compound's value in research lies in its well-defined and favorable safety profile. The absence of severe adverse reactions and significant drug interactions makes it a useful benchmark mast cell stabilizer in comparative studies [6]. For researchers, the key management considerations are pre-treatment with a bronchodilator for inhalation studies and accounting for taste-related dropouts.
What is the incidence of throat irritation with nedocromil? Clinical studies report that cough and throat irritation occur in approximately 6% to 7% of patients treated with this compound inhalation [1]. In one multicenter trial, one placebo-treated patient withdrew due to throat irritation and wheezing, underscoring that airway irritation can be significant enough to lead to discontinuation [2].
What is the proposed mechanism behind this irritation? The exact mechanism is not fully elucidated, but it is not related to the drug's primary anti-inflammatory action. Throat irritation is considered a local adverse effect of the medication on the oropharyngeal and respiratory mucosa [1] [3]. It is likely a direct irritant effect, potentially involving the activation of local sensory nerves.
Are there proven methods to reduce this irritation? Yes, clinical resources suggest several effective strategies [1]:
Does the irritation lead to treatment discontinuation? While throat irritation is a common complaint, it resulted in drug withdrawal in only a small percentage of patients (less than 3%) in clinical trials, suggesting that for most, it is manageable or diminishes over time [1].
The table below summarizes the key quantitative findings on this compound's side effects from clinical studies.
| Adverse Event | Incidence in Patients | Notes & Management |
|---|---|---|
| Unpleasant Taste | ~13% | Led to drug withdrawal in up to 3% of patients [1]. |
| Throat Irritation | 6% - 7% | Can be relieved by drinking water before and after use; use of a spacer is recommended [1] [4]. |
| Cough | 6% - 7% | Use of a beta-2 agonist prior to this compound inhalation may provide relief [1]. |
| Bronchospasm | ~5% | Pretreatment with a bronchodilator is advised to prevent this [1]. |
| Nausea & Vomiting | 2% - 4% | Often associated with the unpleasant taste [1]. |
| Headache | Up to 6% | Generally mild and may abate with continued therapy [1] [3]. |
For research and development purposes, understanding the broader pharmacology of this compound is crucial.
The following diagram illustrates the core cellular and neuronal pathways targeted by this compound.
Diagram: Proposed Multimodal Mechanism of Action of this compound. This compound sodium (blue) inhibits the activation of multiple inflammatory cells and the subsequent release of their mediators (red). It also modulates sensory nerve activity, potentially reducing axon reflexes and the release of sensory neuropeptides (green) that contribute to bronchoconstriction and inflammation [5] [3] [6].
To systematically study throat irritation in a preclinical or clinical setting, consider the following approach:
Traditional clinical studies, primarily from the 1990s, established both drugs as non-steroidal anti-inflammatory agents for asthma prophylaxis. The table below summarizes key findings from a direct comparative clinical trial [1] [2].
| Parameter | Nedocromil Sodium | Cromolyn Sodium | Clinical Trial Summary |
|---|---|---|---|
| Primary Indication | Prophylaxis of mild-to-moderate asthma [1] | Prophylaxis of mild-to-moderate asthma [1] [3] | |
| Dosage (in trial) | 4 mg, four times daily [1] | 2 mg, four times daily [1] | 8-week treatment in primarily allergic asthmatics [1] |
| Efficacy vs. Placebo | Statistically significant improvement in symptoms, pulmonary function, reduced bronchodilator use [1] | Statistically significant improvement in symptoms, pulmonary function, reduced bronchodilator use [1] | Both were significantly more effective than placebo [1] |
| Direct Comparison | Comparable to cromolyn sodium in most outcome measures [1] | Slight, statistically significant advantage in 3 of 13 variables (e.g., FEV1, nighttime asthma) [1] | Considered clinically comparable for allergic patients with reversible airways disease [1] |
| Quality of Life | Significantly reduced absenteeism from work/school vs. placebo [1] | Reduced absenteeism, though effect was less than this compound in this trial [1] | No differences in adverse events among treatments [1] |
Recent research has deepened the understanding of how these drugs work, moving beyond the simple "mast cell stabilizer" label and exploring new potential uses.
A pivotal 2025 study on bladder cancer models revealed that the administration protocol of cromolyn sodium can critically influence its effect on tumors [7].
| Protocol | Effect on Tumor Growth | Proposed Mechanism |
|---|
| Therapeutic Treatment (Treatment started after tumor establishment) | Inconclusive, potential trend toward reducing tumor weight [7] | Downregulation of genes for angiogenesis; upregulation of genes for cytotoxic T-cell and NK cell activity [7] | | Continuous Treatment (Treatment started before tumor injection) | Pro-tumorigenic (significantly increased tumor weight) [7] | Suppression of genes for immune cell recruitment/activation, apoptosis, and necroptosis [7] |
This pro-tumorigenic effect was also observed in mast cell-deficient mice, indicating it is likely mediated through the inhibition of mast cell degranulation rather than a direct effect on cancer cells [7]. This finding is crucial for drug development professionals considering long-term or prophylactic use of cromolyn.
To ensure your guide's replicability and depth, here are the methodologies from two critical recent studies.
The diagram above summarizes the in vivo workflows. For cellular-level insights:
Nedocromil sodium is classified as a pyranoquinolone derivative and functions as a non-steroidal anti-inflammatory agent [1]. The diagram below illustrates its complex cellular mechanism of action.
Its key pharmacological characteristics are summarized in the table below [1].
| Feature | Description |
|---|---|
| Drug Class | Pyranoquinolone / Mast cell stabilizer |
| Molecular Formula | C₁₉H₁₇NO₇ |
| Primary Indication | Mild to moderate asthma; Allergic conjunctivitis (ophthalmic solution) |
| Mechanism of Action | Inhibits activation and mediator release from inflammatory cells (mast cells, eosinophils, neutrophils, macrophages); also inhibits sensory nerve activation and axon reflexes. |
| Anti-inflammatory Effect | Yes. Inhibits release of histamine, leukotrienes, and prostaglandins. |
| Bronchodilator Effect | No |
| Common Side Effects | Unpleasant taste, headache, cough, pharyngitis [2] [1]. |
Clinical trials have directly compared this compound sodium against other standard asthma treatments. The table below summarizes key efficacy outcomes from these studies.
| Comparison Drug | Trial Design & Duration | Key Efficacy Findings | Reference |
|---|---|---|---|
| Placebo | Multicentre, double-blind, 2-4 mg & 4 mg q.i.d., 4-10 weeks [2] [3] [4] | Significant improvement in asthma severity scores, clinician's opinion, and reduced rescue bronchodilator use. Efficacy was consistently superior to placebo. | [2] [3] [4] |
| Inhaled Corticosteroid (Triamcinolone) | Randomized pragmatic trial, 400 µg/day vs. This compound, 4 weeks [5] | Triamcinolone showed a stronger effect on asthma symptoms, lung function (FEV₁), bronchial hyper-reactivity (PC20H), and eosinophil count. | [5] |
| Leukotriene Receptor Antagonist (Montelukast) | Randomized pragmatic trial, Monotherapy, 4 weeks [5] | Montelukast and triamcinolone had a stronger effect on nocturnal symptoms than this compound. No significant difference was found between triamcinolone and montelukast for this symptom. | [5] |
| Cromolyn Sodium | Reviewed across multiple comparative studies [6] | This compound sodium was found to be a clinically effective, safe, anti-inflammatory addition to asthma therapy. (Note: This source did not provide a quantitative superiority/inferiority conclusion). | [6] |
To assess the validity of the data, it is helpful to understand how these clinical trials were conducted.
Protocol 1: Comparative Pragmatic Trial (Triamcinolone, Nedelukast, this compound) [5]
Protocol 2: High-Dose Bronchodilator User Study (this compound vs. Placebo) [3]
Protocol 3: Twice-Daily Dosing Regimen (this compound vs. Placebo) [4]
The compiled evidence suggests that:
| Aspect | Key Findings on Nedocromil Sodium | Supporting Evidence |
|---|---|---|
| Role in Therapy | Add-on controller medication for persistent asthma, not a first-line alternative to inhaled corticosteroids. [1] | International asthma management guidelines. [1] |
| Efficacy as Add-on Therapy | Improves asthma control and lung function in patients with symptoms despite inhaled corticosteroids. [2] [3] [4] | Significant improvements in daytime symptoms, morning PEF (18-31 L/min), and reduced bronchodilator use. [2] [3] [4] |
| Steroid-Sparing Effect | Potential to allow reduction of inhaled corticosteroid dose, though evidence is not conclusive. [5] | One study showed a trend (median 80% vs. 65% steroid reduction) but was not statistically significant. [5] |
| Comparison to Cromolyn | More effective than cromolyn sodium in improving symptoms and lung function. [6] | A group comparative study of 132 patients. [6] |
| Dosage | Effective at 4 mg twice or four times daily when added to inhaled corticosteroids. [3] | A four-centre, double-blind, cross-over trial. [3] |
For a deeper analysis, here is a detailed breakdown of the experimental data from key clinical trials.
This design tests if this compound sodium provides additional benefit to patients whose asthma is not fully controlled by inhaled corticosteroids.
This design investigates whether adding this compound sodium allows for a reduction in the dose of inhaled corticosteroids without loss of asthma control.
The following diagrams illustrate the distinct mechanisms of action of these drugs and a potential strategy for integrating this compound into a treatment plan.
For researchers and drug development professionals, the evidence indicates:
| Comparison / Effect | Experimental Model / Context | Key Quantitative Findings | Significance & Proposed Mechanism |
|---|---|---|---|
| vs. Sodium Cromoglycate (SCG) | Atopic asthmatic subjects; AMP-induced bronchoconstriction [1] | 3.9x more potent (by FEV1); 8.0x more potent (by Vmax30) in increasing AMP provocation dose [1] | More effective at inhibiting bronchoconstriction; superior mast cell stabilization and broader anti-inflammatory effects [2]. |
| vs. Lodoxamide | Preclinical animal model (context: allergic conjunctivitis) [2] | Lodoxamide reported as ~2500x more potent than SCG; direct potency comparison to nedocromil not established [2]. | Highlights varying potency within the mast cell stabilizer class. |
| Inhibition of Sensory Nerve Activation | Human skin model; histamine-induced itch and flare [3] | ~74% reduction in itch; ~65% reduction in flare area [3]. | Demonstrates direct modulation of sensory nerve function, a mechanism distinct from mast cell stabilization [3]. |
| Inhibition of Inflammatory Cells | In vitro human eosinophil activation [4] | Dose-dependent inhibition of PAF-induced activation; optimal at 10⁻⁷ mol/L [4]. | Suppresses activity of key cells in allergic inflammation (eosinophils, neutrophils, macrophages), contributing to its anti-inflammatory profile [2] [5] [4]. |
Understanding the methodology behind key findings is crucial for evaluation.
Protocol 1: Bronchoconstrictor Challenge in Asthma [1]
Protocol 2: Inhibition of Itch and Flare in Skin [3]
This compound sodium's effects are pleiotropic, meaning it acts through multiple mechanisms rather than a single pathway.
The diagram above illustrates the multi-targeted mechanism of action of this compound sodium:
For researchers and drug development professionals, the data positions this compound sodium as a versatile anti-inflammatory agent. Its high potency compared to first-generation cromones and its unique multi-modal mechanism—combining mast cell stabilization, sensory nerve modulation, and direct effects on other leukocytes—make it a valuable compound for study.
Its clinical utility, however, may be influenced by factors beyond pure potency, such as formulation, dosing frequency, and patient comfort, as seen in comparative studies with other mast cell stabilizers like pemirolast [6].
The tables below summarize the key findings from clinical trials comparing Nedocromil Sodium to placebo and other active controls.
Table 1: Summary of Key Clinical Trials and Outcomes
| Condition / Study Focus | Study Design & Duration | Key Efficacy Findings vs. Placebo | Safety & Tolerability |
|---|---|---|---|
| Chronic Asthma in Adults (maintained on SRT and β2-agonists) [1] [2] | 16-week, double-blind, multicenter (n=127) | Significant improvement in daytime asthma symptoms and reduced bronchodilator use. Improvement maintained for 12 weeks despite reduced concomitant therapy. [1] | Well-tolerated. One placebo patient withdrew due to throat irritation and wheezing. [1] |
| Childhood Grass-Pollen Asthma [3] | 4-week treatment, double-blind (n=31 children) | Statistically significant improvements in morning tightness, morning PEFR, bronchodilator use, and clinic pulmonary function tests. [3] | Withdrawal rate similar to placebo (one per group). [3] |
| Mild-to-Moderate Allergic Asthma (vs. Cromolyn Sodium) [4] [5] | 8-week treatment, double-blind, placebo-controlled (n=306) | Both this compound Sodium and Cromolyn Sodium showed statistically significant improvements over placebo in asthma symptoms, pulmonary function (FEV1), and reduced bronchodilator use. [4] | No significant differences observed in adverse events among this compound Sodium, Cromolyn Sodium, and placebo groups. [4] |
| Exercise-Induced Bronchoconstriction (EIB) [6] | Systematic review of 20 RCTs (n=280) | A single 4mg dose before exercise significantly reduced the maximum % fall in FEV1. Reduced recovery time to <10 minutes (vs. >30 mins with placebo). Effect more pronounced in severe EIB. [6] | No significant adverse effects reported with short-term use. [6] |
| Asthma in Children [7] | 12-week, double-blind (n=209 children) | 50% reduction in total symptom score from baseline (vs. 9% for placebo). Significant improvements in clinician assessment, pulmonary function, and reduced β2-agonist use. [7] | Reports of sore throat and headache were marginally greater with this compound Sodium. A few withdrawals due to adverse events in both groups. [7] |
Table 2: Comparative Analysis with Cromolyn Sodium [4] [5]
| Aspect | This compound Sodium | Cromolyn Sodium |
|---|---|---|
| Overall Efficacy | Significantly more effective than placebo. | Significantly more effective than placebo. |
| Clinical Comparison | Clinically similar to Cromolyn Sodium in allergic asthma patients. | Clinically similar to this compound Sodium. |
| Statistical Differences | For 3 of 13 variables (e.g., nighttime asthma, FEV1), pooled data analysis favored Cromolyn Sodium. | Showed statistical advantage in a minority of outcome measures. |
| Impact on Daily Activity | Significantly fewer patients missed work/school due to asthma compared to placebo, and showed a favorable trend over Cromolyn Sodium. | Fewer patients missed work/school compared to placebo, but the effect was less pronounced than with this compound Sodium. |
The following outlines the standard methodologies used in the key clinical trials cited.
1. Protocol for Chronic Asthma Management in Adults [1] [2]
2. Protocol for Comparison with Cromolyn Sodium (Active Control) [4] [5]
3. Protocol for Prevention of Exercise-Induced Bronchoconstriction (EIB) [6]
100 × (pre-exercise value - lowest post-exercise value) / pre-exercise value.100 × (placebo fall - NCS fall) / placebo fall. An index ≥50% is considered clinically significant.While the precise molecular signaling pathways are not detailed in the available sources, this compound Sodium is consistently identified as a mast cell stabilizer [4] [6]. It works by inhibiting the activation and degranulation of pulmonary mast cells, thereby preventing the release of inflammatory mediators (such as histamine and leukotrienes) that cause bronchoconstriction and asthma symptoms [6].
The following diagram illustrates the general experimental workflow used in the clinical trials for chronic asthma, which forms the basis for the efficacy data in this guide.
Nedocromil sodium is classified as a mast cell stabilizer. Its primary anti-inflammatory action is prophylactic, meaning it helps prevent the initiation of the inflammatory cascade rather than reversing established inflammation [1] [2].
The table below summarizes its cellular and molecular mechanisms based on experimental data.
| Mechanism Aspect | Experimental Findings on this compound Sodium |
|---|---|
| Primary Cellular Target | Mast cells; also inhibits activation of eosinophils, neutrophils, macrophages, monocytes, and platelets [1]. |
| Key Molecular Action | Inhibits the activation and release of pre-formed and newly generated inflammatory mediators [1]. |
| Inflammatory Mediators Suppressed | Histamine, Leukotriene C4, Prostaglandin D2 [1]. |
| Identified Molecular Target | Potent and selective inhibitor of the G protein-coupled receptor 35 (GPR35) [2]. |
| Neurogenic Inflammation | May inhibit axon reflexes and release of sensory neuropeptides (Substance P, Neurokinin A, CGRP) [1]. |
| Lack of Direct Activity | Does not possess antihistamine or corticosteroid activity [1]. |
In clinical practice, this compound is considered a mildly to moderately effective anti-inflammatory agent, often positioned for specific patient phenotypes or as an alternative to more potent therapies [2] [3].
The table below compares this compound with other key anti-inflammatory agents used in asthma, based on clinical guidelines and studies.
| Therapeutic Agent | Anti-Inflammatory Profile & Clinical Efficacy | Key Supporting Experimental/Cinical Data |
|---|
| This compound Sodium | Mild-to-Moderate efficacy. Prophylactic mast cell stabilizer. A subset of patients, especially children, respond well [2] [3]. | - Allergen Challenge: Single 4mg dose before challenge blocks early asthmatic response; also prevents late asthmatic response and subsequent bronchial hyperresponsiveness [4].
This compound is also effective in managing chronic ocular allergy, with a direct effect on the allergic inflammatory cascade in the eye [5].
Here are the methodologies for some of the pivotal experiments cited.
Protocol 1: Allergen Challenge in Sensitive Subjects
Protocol 2: Prevention of Late-Phase Inflammation
The following diagram synthesizes the key anti-inflammatory mechanisms of this compound sodium based on the described research, highlighting its primary role in mast cell stabilization and broader cellular effects.
This diagram illustrates that this compound's primary anti-inflammatory action is stabilizing mast cells, likely through GPR35 inhibition [2], thereby preventing the release of key mediators. It also shows direct inhibitory effects on other inflammatory cells like eosinophils and neutrophils [1], and a potential to modulate neurogenic inflammation [1].
For researchers and drug development professionals, the data indicates that this compound sodium occupies a specific niche. Its value lies in its proven mast cell-stabilizing properties and its favorable safety profile, as it lacks the systemic effects of corticosteroids [1] [3].
The following table summarizes the key findings from clinical trials investigating this compound sodium for asthma treatment.
| Study Focus & Design | Patient Population | Treatment Regimen | Key Efficacy Findings vs. Placebo | Safety & Tolerability |
|---|
| General Asthma Efficacy [1] 8-week, randomized, double-blind, placebo-controlled. Cromolyn sodium as active control. | Patients with mild-to-moderate, primarily allergic asthma. | this compound Sodium: 4 mg, four times daily. | • Significant improvement in all asthma symptom indexes. • Significant improvement in pulmonary function measures. • Significant reduction in reliance on bronchodilators. | No differences observed among this compound sodium, cromolyn sodium, and placebo for adverse events. | | Anti-inflammatory Effect in Asthma [2] 8-week, randomized, double-blind, placebo-controlled. | Children (aged 9-16) with moderate atopic asthma, allergic to dust mite. | this compound Sodium: 2 puffs, twice daily (0.002 g/puff). | • Significant improvement in clinical parameters (asthma symptom score, FEV1). • Significant decrease in serum levels of inflammatory markers (ECP, sIL-2R, IL-4, sICAM, IgE). | Effective anti-inflammatory treatment with very mild side-effects. | | Cough Symptom in Asthma [3] Meta-analysis of controlled studies. | 4,723 patients with asthma. | this compound Sodium: 8 mg twice daily or 16 mg four times daily. | • Significant reduction in cough when added to bronchodilators alone or to bronchodilators and inhaled corticosteroids. | Information not specified in the provided excerpt. |
One key study compared this compound sodium eye drops to an active control and placebo.
| Study Focus & Design | Patient Population | Treatment Regimen | Key Efficacy Findings vs. Placebo | Safety & Tolerability |
|---|
| Seasonal Allergic Conjunctivitis [4] 4-week, multicenter, double-blind, double-dummy, placebo-controlled. | Participants with a history of Seasonal Allergic Conjunctivitis (SAC) during birch pollen season. | this compound Sodium: 2% eye drops, twice daily. Sodium Cromoglycate: 2% eye drops, four times daily. | • Significant control of itching (patient diaries). • Improvement in clinical assessments, with significant changes in photophobia and grittiness. | • Unusual symptoms most common with this compound sodium (27 patients vs. 15 for placebo). • No serious adverse events. |
The clinical trials cited shared a robust and standardized methodology to ensure reliable results. The workflow below illustrates the general design of these studies.
The key methodological components were:
This compound sodium is classified as a non-steroidal anti-inflammatory agent [1]. Its primary mechanism involves modulating the activity of various inflammatory cells.
The evidence from these clinical trials consistently demonstrates that this compound sodium is more effective than a placebo in controlling symptoms and improving objective measures of disease in both asthma and allergic conjunctivitis.
The table below summarizes the core safety and performance data for Nedocromil Sodium based on clinical evidence.
| Attribute | This compound Sodium | Sodium Cromoglycate (Cromolyn) | Inhaled Corticosteroids (e.g., Beclomethasone) |
|---|---|---|---|
| Drug Class | Mast cell stabilizer (Chromone) [1] [2] | Mast cell stabilizer [2] | Corticosteroids [1] |
| Common & Notable Adverse Effects | Most common: Unpleasant/bitter taste (up to 30%), throat irritation, cough [1] [2]. Less common: Headache, nausea, bronchospasm [2]. Ophthalmic use: Eye stinging/burning (5%) [2]. | Generally well-tolerated [2]. | Systemic: Potential impact on linear growth in children [1]. Local: Oropharyngeal candidiasis, dysphonia [1]. | | Overall Safety Profile | Excellent. No significant short or long-term side effects reported in trials; side effects are typically mild and transient [1] [2]. | Excellent safety profile [2]. | Effective but carries a risk of systemic side effects, particularly with long-term use [1]. | | Clinical Efficacy in Asthma | Vs. Placebo: Effective in improving lung function (FEV1, PEF) and reducing symptoms in short-term trials (4-12 weeks); results in long-term trials (6 months-6 years) for symptom-free days were conflicting, especially in mild asthma [1]. Vs. Cromolyn: Clinically similar efficacy; some studies suggest greater potency [2] [3]. | Established efficacy for asthma prophylaxis [3]. | Considered a mainstay for asthma maintenance; well-established efficacy superior to this compound for symptom control [1]. | | Dosing Frequency | Inhalation: Typically twice daily [2]. Ophthalmic: Twice daily [4] [2]. | Inhalation: Typically four times daily [2]. Ophthalmic: Four times daily [4]. | Varies by compound and strength, but often twice daily. |
This compound's safety is linked to its non-steroidal, topical mechanism of action. Unlike corticosteroids, it does not have hormone-like effects.
This compound sodium is a mast cell stabilizer with multiple anti-inflammatory actions [5] [6] [2]. The diagram below summarizes its primary mechanisms.
The safety and efficacy data for this compound are derived from specific clinical and preclinical models.
For researchers evaluating its position in a treatment arsenal, the following workflow is helpful. It highlights that this compound's primary advantage is its excellent safety profile, making it a candidate where this is the paramount concern.
For researchers and drug developers, the data positions this compound sodium as a compelling option in specific niches:
A retrospective study from 1996 offers the most direct insight into Nedocromil's economic impact. The findings, while dated, suggest a pathway through which the drug could be cost-effective.
| Study Aspect | Findings |
|---|---|
| Study Type | Retrospective chart analysis (310 adult patients) [1] |
| Clinical Outcome | Better asthma control; reduced emergency department visits and hospital admissions [1] |
| Economic Outcome | Projected cost savings for the healthcare system due to reduced hospital service use [1] |
| Key Limitation | Data is from 1996; requires confirmation with prospective studies [1] |
The principle demonstrated here is that by effectively preventing asthma symptoms and severe attacks, this compound can reduce the need for expensive emergency care and hospitalizations, thereby offsetting its own cost [1].
This compound's value proposition is rooted in its unique mechanism of action as a mast cell stabilizer. The diagram below illustrates how its anti-inflammatory effects translate into clinical benefits.
Diagram: The proposed pathway from this compound's mechanism to potential cost savings. The link to cost avoidance is inferred from clinical outcomes [1] [2] and is not directly proven by recent economic studies.
Supporting the information in the diagram, here are the key clinical uses and data:
For a modern assessment, the cost-effectiveness of this compound must be evaluated against current standards of care. The landscape has shifted significantly since its peak use.
| Drug Class | Example Medications | Key Considerations vs. This compound |
|---|---|---|
| Biologics | Omalizumab (Xolair), Dupilumab (Dupixent) [5] | Targeted therapies for severe asthma; significantly higher list price but may be cost-effective in specific, severe populations. |
| Leukotriene Receptor Antagonists | Montelukast | Oral medication; may be preferred for patient compliance; extensive cost-effectiveness data available. |
| H1-Antihistamines (Ophthalmic) | Ketotifen, Azelastine [6] | Over-the-counter availability (e.g., Ketotifen); convenient for allergic conjunctivitis with known cost and efficacy. |
The table below summarizes key findings from clinical studies on nedocromil used in combination with other agents.
| Combination Therapy | Condition Studied | Key Efficacy Findings | Study Details |
|---|---|---|---|
| This compound + Oral Astemizole [1] | Seasonal Allergic Conjunctivitis | Significant reduction in ocular symptoms vs. placebo; this compound (alone/combined) effective in clinician's opinion [1] | 207 patients, 4-week, double-blind trial [1] |
| This compound + Inhaled Salbutamol [2] | Mild-to-Moderate Asthma | No improvement in compliance; combination did not improve adherence to prescribed regimen [2] | 201 patients, 12-week study; compliance measured with electronic device [2] |
| This compound + Sustained-Release Theophylline [3] | Chronic Asthma (Theophylline-Dependent) | Significant benefit; allowed reduction/discontinuation of theophylline without worsening symptoms [3] | 35 patients, 8-week, double-blind, placebo-controlled study [3] |
For researchers designing similar trials, here are the core methodologies from the cited studies.
Allergic Conjunctivitis Trial Protocol [1]:
Asthma Therapy Compliance Trial Protocol [2]:
Theophylline-Sparing Trial Protocol [3]:
This compound's therapeutic effect stems from its broad anti-inflammatory action, which involves inhibiting multiple cells and pathways rather than a single receptor.
The following diagram illustrates the cellular mechanism of action of this compound sodium:
Key mechanistic insights from the research include [4] [5]:
For drug development professionals, the historical data suggests:
The evidence for this compound combinations is based on older studies, and its role in therapy has largely been superseded by other agents. Researchers should consult the latest literature and treatment guidelines for contemporary context.
The table below summarizes the key long-term outcomes of Nedocromil Sodium based on clinical studies.
| Aspect | Reported Outcome & Efficacy | Supporting Data / Study Details |
|---|
| Chronic Asthma (Children) | Conflicting efficacy in long-term studies; excellent safety profile [1]. | Primary Outcome: Two long-term (6 months - 6 years) studies showed conflicting results for symptom-free days [1]. Secondary Outcomes: Short-term studies (4-12 weeks) showed improvement in FEV1, symptom scores, and evening PEF. A large long-term study in mild asthma did not confirm this [1]. | | Chronic Asthma (Adults) | Effective in management; less effective than inhaled corticosteroids for some metrics [2]. | Vs. Beclomethasone: After 6 weeks, BDP showed significantly better effect on asthma severity, symptom scores, bronchodilator use, and bronchial hyperresponsiveness. No significant difference in FEV1 and FVC was found [2]. | | Allergic Conjunctivitis | Effective for treatment [3]. | User Ratings: Average rating of 10/10 from 2 user reviews, though this is not clinical data [4]. | | Chronic Obstructive Pulmonary Disease (COPD) | Not effective for lung function or airway responsiveness [5]. | A 10-week study showed no effect on pulmonary function or airway responsiveness to histamine, methacholine, or AMP. Fewer dropouts due to exacerbations were noted in the this compound group [5]. | | Safety Profile | Very good safety profile in both short and long-term use [1]. | The most significant and common side effect is unpleasant taste. No significant adverse side effects were reported [1]. |
This compound Sodium is a mast cell stabilizer that acts at an early stage in the signal transduction pathway of receptor-mediated cell activation [6] [3].
The diagram below illustrates how this compound Sodium interferes with the early activation of immune cells, based on its effect on platelet activation by PAF and thrombin [6].
This mechanism is supported by the following experimental data from a 1993 study [6]:
For researchers designing comparative studies, the protocols from the cited literature can serve as a reference.
A 1989 double-blind, double-dummy, crossover study provides a robust model for comparing this compound Sodium with inhaled corticosteroids [2].
A 2006 Cochrane review of 15 trials offers a framework for evaluating long-term outcomes in children [1].
For researchers and drug development professionals, the data presents a clear profile for this compound Sodium:
Irritant